2-(Boc-amino)pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-pyridin-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-8-6-4-5-7-11-8/h4-7H,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUGTGTZBRUQIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30458696 | |
| Record name | 2-(Boc-amino)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38427-94-0 | |
| Record name | 2-(Boc-amino)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30458696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(BOC-AMINO)PYRIDINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 2-(Boc-amino)pyridine from 2-aminopyridine
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 2-(Boc-amino)pyridine from 2-aminopyridine, a crucial protecting group strategy in organic synthesis, particularly in the development of pharmaceutical intermediates. This document provides a comprehensive overview of reaction conditions, detailed experimental protocols, and a summary of quantitative data to aid researchers in optimizing this common yet critical transformation.
Introduction
The protection of amine functionalities is a cornerstone of modern organic synthesis. The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under moderately acidic conditions.[1][2] The synthesis of this compound involves the reaction of 2-aminopyridine with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1][3] This reaction provides a stable, protected amine that can be carried through subsequent synthetic steps without undesired side reactions involving the amino group.
Reaction Mechanism and Experimental Workflow
The synthesis proceeds via a nucleophilic attack of the exocyclic amino group of 2-aminopyridine on one of the carbonyl carbons of di-tert-butyl dicarbonate. This is often facilitated by a base to deprotonate the amine, increasing its nucleophilicity. The reaction results in the formation of the N-Boc protected pyridine and byproducts such as tert-butanol and carbon dioxide.
Caption: General reaction mechanism for the Boc protection of 2-aminopyridine.
The general experimental workflow for this synthesis is outlined below. It involves the reaction setup, monitoring, workup, and purification of the final product.
Caption: A typical experimental workflow for the synthesis of this compound.
Quantitative Data Summary
Several methods for the synthesis of this compound have been reported, with variations in solvents, bases, and reaction conditions. The following table summarizes the quantitative data from various literature procedures.
| Reagents & Conditions | 2-Aminopyridine (equiv.) | (Boc)₂O (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Triethylamine | 1 | 1.5 | 1.5 | Dichloromethane | RT | 8 | 60 | [4][5] |
| EDCI, HOBT, TEA | 1 | 1.5 | 1.5 (TEA) | Dichloromethane | RT | 2 | 90 | [4][5] |
| None | 1 | 1.2 | - | Tetrahydrofuran | 70 | 3 | 90 | [6] |
| DMAP (catalytic) | 1 | 1.5 | 4 (Triethylamine) | Dichloromethane | 0 to RT | 6 | 92 |
Note: RT = Room Temperature; equiv. = equivalents; DMAP = 4-Dimethylaminopyridine; EDCI = 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBT = Hydroxybenzotriazole; TEA = Triethylamine. The yield for the DMAP catalyzed reaction is for a similar substrate, (S)-Dimethyl 2-((tert-butoxycarbonyl)amino)pentanedioate.
Detailed Experimental Protocols
The following are detailed experimental protocols adapted from literature procedures.
Protocol 1: Method using EDCI/HOBT/Triethylamine[4][5]
This method demonstrates a high-yield synthesis at room temperature.
Materials:
-
2-Aminopyridine (1.0 g, 10.6 mmol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (3.0 g, 16 mmol)
-
Hydroxybenzotriazole (HOBT) (0.07 g, 0.5 mmol)
-
Triethylamine (TEA) (1.6 g, 16 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (3.5 g, 16 mmol)
-
Dichloromethane (10 mL)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add 2-aminopyridine (1.0 g, 10.6 mmol) and dissolve in dichloromethane (10 mL) at room temperature with stirring.
-
To the stirred solution, add EDCI (3.0 g, 16 mmol), HOBT (0.07 g, 0.5 mmol), triethylamine (1.6 g, 16 mmol), and di-tert-butyl dicarbonate (3.5 g, 16 mmol).
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-aminopyridine) is no longer visible.
-
Upon completion, wash the reaction mixture with water (2 x 20 mL).
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Expected Yield: ~90%
Protocol 2: Method in Tetrahydrofuran[6]
This protocol describes a procedure using a higher temperature without the need for a base.
Materials:
-
2-Amino-3-methylpyridine (5.0 g, 46.24 mmol) - Note: This is a substituted analog, but the procedure is applicable to 2-aminopyridine.
-
Di-tert-butyl dicarbonate ((Boc)₂O) (12.11 g, 55.49 mmol)
-
Tetrahydrofuran (THF) (55 mL)
-
Dichloromethane for recrystallization
Procedure:
-
In a round-bottom flask, dissolve di-tert-butyl dicarbonate (12.11 g, 55.49 mmol) in tetrahydrofuran (55 mL) and stir at 60 °C.
-
To this solution, add 2-amino-3-methylpyridine (5.0 g, 46.24 mmol).
-
Heat the reaction mixture at 70 °C for 3 hours.
-
After 3 hours, allow the mixture to cool to room temperature.
-
Collect the resulting precipitate by filtration and dry the solid.
-
Recrystallize the crude product from dichloromethane to obtain pure white crystals of 2-(Boc-amino)-3-methylpyridine.
Expected Yield: ~90%
Conclusion
The synthesis of this compound from 2-aminopyridine is a robust and high-yielding reaction that is fundamental in the synthesis of complex molecules, particularly in the pharmaceutical industry. The choice of reaction conditions, including solvent and the use of a base or catalyst, can be tailored to specific substrate requirements and laboratory preferences. The protocols provided in this guide offer reliable methods for achieving this transformation with high efficiency. Researchers are encouraged to use the provided data and protocols as a starting point for their synthetic endeavors.
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. echemi.com [echemi.com]
- 3. This compound Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 4. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 5. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 6. 2-(BOC-AMINO)-3-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Boc Protection of 2-Aminopyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the mechanism, reaction conditions, and experimental protocols for the tert-butyloxycarbonyl (Boc) protection of 2-aminopyridine, a crucial step in many synthetic organic chemistry and drug development processes.
Core Concepts and Mechanism
The Boc protection of 2-aminopyridine involves the reaction of the primary amino group with di-tert-butyl dicarbonate (Boc₂O) to form a carbamate linkage. This reaction effectively masks the nucleophilicity of the amino group, preventing it from participating in subsequent reactions. The protection can be readily reversed under acidic conditions, regenerating the free amine.
The reaction can proceed with or without a catalyst, but is significantly accelerated by the use of a nucleophilic catalyst, most commonly 4-(Dimethylamino)pyridine (DMAP).
Uncatalyzed Mechanism
In the absence of a catalyst, the amino group of 2-aminopyridine directly attacks one of the carbonyl carbons of Boc anhydride. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butyl carbonate leaving group, which then decomposes to carbon dioxide and tert-butanol. A base, such as triethylamine (TEA) or diisopropylethylamine (DIEA), is often added to neutralize the protonated amine intermediate and drive the reaction to completion.
DMAP-Catalyzed Mechanism
DMAP is a highly efficient catalyst for this transformation. The mechanism involves the initial attack of DMAP on the carbonyl of Boc anhydride, forming a highly reactive N-tert-butoxycarbonyl-4-dimethylaminopyridinium intermediate. This intermediate is much more susceptible to nucleophilic attack by the amino group of 2-aminopyridine than Boc anhydride itself. The subsequent attack by the amine releases the Boc-protected product and regenerates the DMAP catalyst.[1][2] The use of DMAP significantly increases the reaction rate but can also lead to side reactions, such as the formation of the di-Boc protected product, where both hydrogens of the primary amine are substituted.[1][2]
Quantitative Data Summary
The choice of reaction conditions can significantly impact the yield and selectivity of the Boc protection of 2-aminopyridine. The following table summarizes key quantitative data from comparative experiments.
| Entry | Reagents | Base | Solvent | Time (h) | Yield (%) | Mono:Di-Boc Ratio | Reference |
| 1 | (Boc)₂O, DMAP | TEA | Dichloromethane | 8 | 60 | 4:1 | [3][4] |
| 2 | (Boc)₂O, EDCI, HOBT | TEA | Dichloromethane | 2 | 90 | 20:1 | [3][4] |
Abbreviations: (Boc)₂O - Di-tert-butyl dicarbonate; DMAP - 4-(Dimethylamino)pyridine; TEA - Triethylamine; EDCI - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide; HOBT - Hydroxybenzotriazole.
Experimental Protocols
General Protocol for Mono-Boc Protection of 2-Aminopyridine using DMAP and TEA
This protocol describes a standard laboratory procedure for the selective mono-Boc protection of 2-aminopyridine.
Materials:
-
2-Aminopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
To a solution of 2-aminopyridine (1.0 eq) in anhydrous dichloromethane (DCM) is added triethylamine (1.5 eq).
-
Di-tert-butyl dicarbonate (1.1 eq) is added to the solution, followed by a catalytic amount of DMAP (0.05 eq).
-
The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).
-
Upon completion, the reaction mixture is diluted with DCM and washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure tert-butyl (pyridin-2-yl)carbamate.
High-Selectivity Protocol using EDCI and HOBT
This alternative protocol offers higher yields and selectivity for the mono-Boc protected product.[3][4]
Materials:
-
2-Aminopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBT)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography elution
Procedure:
-
To a stirred solution of 2-aminopyridine (1.0 eq, 10.6 mmol) in dichloromethane (10 mL) at room temperature, add EDCI (1.5 eq, 16 mmol), HOBT (0.05 eq, 0.5 mmol), triethylamine (1.5 eq, 16 mmol), and di-tert-butyl dicarbonate (1.5 eq, 16 mmol).[4]
-
The reaction mixture is stirred at room temperature for 2 hours. The reaction progress is monitored by TLC.[4]
-
After completion, the reaction mixture is washed twice with water (2 x 20 mL).[4]
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to yield tert-butyl (pyridin-2-yl)carbamate.[4] This method has been reported to yield 90% of the desired product with a mono- to di-Boc ratio of 20:1.[3][4]
Visualizations
DMAP-Catalyzed Boc Protection Mechanism
Caption: DMAP-catalyzed mechanism for Boc protection of 2-aminopyridine.
Experimental Workflow for Boc Protection
Caption: General experimental workflow for Boc protection of 2-aminopyridine.
References
- 1. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 2. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 3. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 4. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
physical and chemical properties of 2-(Boc-amino)pyridine
An In-depth Technical Guide to 2-(Boc-amino)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, also known as tert-butyl N-(pyridin-2-yl)carbamate, is a pivotal chemical intermediate widely utilized in organic synthesis. Its structure incorporates a pyridine ring, a common scaffold in pharmacologically active compounds, and an amine group protected by a tert-butyloxycarbonyl (Boc) group. This protecting group strategy is fundamental in multi-step syntheses, allowing for selective reactions at other sites of the molecule. The Boc group provides stability under a variety of reaction conditions, yet can be removed cleanly under specific acidic conditions, making this compound a versatile building block in the synthesis of pharmaceuticals, agrochemicals, and other complex molecular architectures.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, spectral data, and detailed experimental protocols for its synthesis and deprotection.
Physical and Chemical Properties
This compound is typically a white to off-white solid powder or crystalline substance at room temperature.[1][3] It is stable under normal storage conditions but may react with strong oxidizing or reducing agents.[1]
Data Summary: Physical Properties
The following table summarizes the key physical properties of this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄N₂O₂ | [3][4] |
| Molecular Weight | 194.23 g/mol | [4] |
| Appearance | White to off-white solid, crystals, or powder | [1][3] |
| Melting Point | 88 - 101 °C | [3] |
| Solubility | Soluble in organic solvents such as dichloromethane (DCM) and dimethylformamide (DMF); limited solubility in water. | [1] |
| CAS Number | 38427-94-0 | [3][4] |
Chemical Reactivity
The chemical behavior of this compound is dominated by two key features: the acid-labile Boc protecting group and the aromatic pyridine ring.
-
Boc Group Reactivity : The tert-butyloxycarbonyl (Boc) group is a robust protecting group, stable to most bases, nucleophiles, and mild reducing agents.[5] Its primary utility lies in its facile removal under anhydrous acidic conditions (e.g., trifluoroacetic acid (TFA) in dichloromethane), which proceeds through the formation of a stable tert-butyl cation, liberating the free amine.[1][6] This selective deprotection is a cornerstone of modern peptide synthesis and medicinal chemistry.
-
Pyridine Ring Reactivity : The pyridine ring is an electron-deficient aromatic system. The presence of the electron-donating Boc-amino group at the 2-position can influence its reactivity towards electrophilic aromatic substitution, although the nitrogen atom in the ring generally deactivates it towards such reactions.[1]
References
- 1. This compound Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 2. This compound | Sigma-Aldrich [sigmaaldrich.com]
- 3. H30741.06 [thermofisher.com]
- 4. This compound | C10H14N2O2 | CID 11206349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. reddit.com [reddit.com]
Technical Guide: 2-(Boc-amino)pyridine (CAS: 38427-94-0)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2-(Boc-amino)pyridine, also known as tert-butyl (pyridin-2-yl)carbamate. It includes key safety data, detailed experimental protocols for its synthesis and deprotection, and a visual representation of its synthetic pathway. The CAS number for this compound is 38427-94-0 .[1]
Core Safety Information
This compound is a chemical intermediate widely used in organic synthesis.[2] Proper handling and storage are crucial to ensure laboratory safety. The following tables summarize the key safety and hazard information.
GHS Hazard and Precautionary Data
| Category | Information | Citations |
| Pictogram | GHS07 (Exclamation Mark) | |
| Signal Word | Warning | |
| Hazard Statements | H302: Harmful if swallowed. H317: May cause an allergic skin reaction. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P272: Contaminated work clothing should not be allowed out of the workplace. P280: Wear protective gloves/eye protection/face protection. P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P333 + P313: If skin irritation or rash occurs: Get medical advice/attention. P501: Dispose of contents/container to an approved waste disposal plant. | [3][4] |
Handling and Storage Protocols
| Protocol | Description | Citations |
| Handling | Avoid contact with skin and eyes.[5] Use only in a well-ventilated area or under a chemical fume hood.[5] Minimize dust generation and accumulation. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Wash hands thoroughly after handling.[3] | [3][5] |
| Storage | Store in a cool, dry, and well-ventilated place.[2] Keep the container tightly closed.[5] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[2] | [2][5] |
Experimental Protocols
This compound serves as a crucial intermediate in pharmaceutical chemistry and organic synthesis, primarily due to the protective nature of the tert-butoxycarbonyl (Boc) group on the amino functionality of the pyridine ring.[2] This protection allows for selective reactions on other parts of the molecule.
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of 2-aminopyridine with di-tert-butyl dicarbonate ((Boc)₂O).[2] The following protocol is adapted from patent literature, which reports a high yield and selectivity.[6][7]
Materials:
-
2-Aminopyridine (1.0 g, 10.6 mmol)
-
Dichloromethane (CH₂Cl₂) (10 mL)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (3.0 g, 16 mmol)
-
Hydroxybenzotriazole (HOBT) (0.07 g, 0.5 mmol)
-
Triethylamine (TEA) (1.6 g, 16 mmol)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (3.5 g, 16 mmol)
Procedure:
-
At room temperature, dissolve 2-aminopyridine (1.0 g) in dichloromethane (10 mL) in a suitable reaction flask with stirring.
-
To the stirred solution, add EDCI (3.0 g), HOBT (0.07 g), triethylamine (1.6 g), and (Boc)₂O (3.5 g).
-
Continue to stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-aminopyridine) is no longer visible.
-
Upon completion, wash the reaction mixture with water (2 x 20 mL).
-
Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the final product, 2-(tert-butoxycarbonylamino)pyridine. This protocol has a reported yield of approximately 90%.[7]
Deprotection of this compound
The Boc group can be readily removed under acidic conditions to regenerate the free amino group, which can then participate in subsequent reactions.[2][8]
General Protocol for Acidic Deprotection:
-
Dissolve the Boc-protected amine in a suitable solvent such as dichloromethane, ethyl acetate, or methanol.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in dioxane).
-
Stir the reaction at room temperature. The reaction is typically fast, but progress should be monitored by TLC.
-
Once the deprotection is complete, the solvent and excess acid are removed under vacuum.
-
An aqueous basic work-up (e.g., with sodium bicarbonate or sodium hydroxide solution) may be necessary to neutralize the resulting amine salt and isolate the free amine.[8]
Applications in Synthesis
The primary utility of this compound lies in its role as a protected building block. After the Boc group is in place, the pyridine ring can undergo various transformations, such as electrophilic substitution, without interference from the highly reactive amino group.[2] Once the desired modifications to the pyridine ring are complete, the Boc group is easily removed, making the amino group available for further functionalization, such as in peptide synthesis or the construction of complex drug molecules.[2]
References
- 1. This compound | C10H14N2O2 | CID 11206349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. fishersci.com [fishersci.com]
- 5. lobachemie.com [lobachemie.com]
- 6. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 7. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 8. fishersci.co.uk [fishersci.co.uk]
Solubility Profile of 2-(Boc-amino)pyridine in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-(tert-butoxycarbonylamino)pyridine (2-(Boc-amino)pyridine), a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound is critical for its effective use in reaction setups, purification processes such as recrystallization, and formulation development. This document compiles available solubility data, presents a detailed experimental protocol for quantitative solubility determination, and illustrates the general workflow for solubility testing.
Introduction
This compound is a derivative of 2-aminopyridine where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is common in organic synthesis to prevent the nucleophilic amino group from participating in unwanted side reactions. The presence of the bulky and lipophilic Boc group significantly influences the compound's physical properties, including its solubility in various organic solvents.
Solubility Data
Currently, publicly available quantitative solubility data for this compound is limited. However, qualitative assessments from various sources provide valuable guidance for solvent selection. The following table summarizes the known solubility characteristics of this compound in common organic solvents.
| Solvent | Chemical Formula | Polarity Index | Solubility | Reference |
| Dichloromethane (DCM) | CH₂Cl₂ | 3.1 | Good solubility | [1] |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 6.4 | Good solubility | [1] |
| Tetrahydrofuran (THF) | C₄H₈O | 4.0 | Soluble | [2] |
| Methanol | CH₃OH | 5.1 | Soluble | [2] |
| 1,4-Dioxane | C₄H₈O₂ | 4.8 | Soluble | [2] |
| Water | H₂O | 10.2 | Poor solubility/Insoluble | [1] |
Note: "Soluble" indicates that the compound dissolves to a practical extent for synthetic applications, though the exact concentration is not specified in the cited literature.
The general principle of "like dissolves like" is applicable. The nonpolar Boc group enhances solubility in less polar organic solvents.[3] For recrystallization, solvent systems such as ethyl acetate/hexane are commonly employed for Boc-protected amino acids, suggesting that this compound is likely soluble in ethyl acetate and poorly soluble in hexane, allowing for precipitation upon addition of the anti-solvent.[4]
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is necessary. The following method, based on the isothermal shake-flask method, is a reliable approach to determine the solubility of a solid compound like this compound in a given solvent at a specific temperature.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks
-
Constant temperature shaker bath or incubator
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.
-
-
Quantification:
-
Analyze the concentration of this compound in the diluted solution using a calibrated analytical instrument.
-
HPLC Method: Develop a method with a suitable column and mobile phase to achieve good separation and quantification. Create a calibration curve using standard solutions of known concentrations.
-
UV-Vis Spectroscopy: Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent. Prepare a series of standard solutions to generate a calibration curve according to the Beer-Lambert law.
-
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor.
-
-
Data Reporting:
-
Express the solubility in standard units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
The experiment should be performed in triplicate to ensure the reproducibility of the results.
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Quantitative Solubility Determination.
This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended to perform quantitative solubility tests as outlined to obtain precise data relevant to the experimental conditions.
References
Stability of 2-(Boc-amino)pyridine Under Acidic and Basic Conditions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical development. Its widespread use stems from its general stability under a range of conditions and its facile removal under specific acidic environments. This technical guide provides a comprehensive analysis of the stability of a key heterocyclic building block, 2-(tert-butoxycarbonylamino)pyridine, under both acidic and basic conditions. Understanding the precise stability profile of this compound is critical for optimizing reaction conditions, minimizing side-product formation, and ensuring the integrity of target molecules during multi-step syntheses.
Executive Summary
2-(Boc-amino)pyridine exhibits the characteristic lability of N-Boc carbamates under acidic conditions, leading to its deprotection to 2-aminopyridine. The rate of this cleavage is highly dependent on the acid strength and concentration. Conversely, the compound demonstrates significant stability under a wide range of basic conditions. This dichotomy in reactivity allows for its versatile application in orthogonal protection strategies. This guide presents a detailed examination of the deprotection mechanisms, quantitative stability data under various conditions, and standardized experimental protocols for assessing the stability of this compound.
Stability Under Acidic Conditions
The deprotection of this compound in the presence of acid is a well-established and efficient transformation. The generally accepted mechanism proceeds through a series of steps initiated by protonation of the carbamate carbonyl oxygen.
The rate of this deprotection is significantly influenced by the nature of the acid and the solvent system employed. Strong acids such as trifluoroacetic acid (TFA) and hydrochloric acid (HCl) are commonly used to effect rapid and clean cleavage of the Boc group.[1]
Quantitative Stability Data in Acidic Conditions
While specific kinetic studies on this compound are not extensively reported in the literature, the deprotection of Boc-protected amines is known to follow pseudo-first-order kinetics under conditions of excess acid. A study on the HCl-catalyzed deprotection of a Boc-protected amine revealed a second-order dependence on the acid concentration, suggesting a more complex mechanism than simple protonation followed by unimolecular decomposition.[2] This highlights the importance of precise control over acid stoichiometry for reproducible results.
The following table summarizes typical conditions for the acidic deprotection of Boc-protected amines, which are applicable to this compound.
| Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 1 - 4 h | >95 | [1] |
| 4M HCl in 1,4-Dioxane | 1,4-Dioxane | Room Temperature | 1 - 4 h | >95 | [1] |
Stability Under Basic Conditions
In stark contrast to its behavior in acidic media, this compound demonstrates a high degree of stability under basic conditions. This stability is attributed to the electron-donating nature of the Boc group, which reduces the acidity of the N-H proton, and the steric hindrance provided by the bulky tert-butyl group, which shields the carbonyl carbon from nucleophilic attack.[1]
Quantitative Stability Data in Basic Conditions
| Reagent | Solvent | Temperature (°C) | Stability |
| Sodium Hydroxide (1M aq.) | Methanol/Water | Room Temperature | Stable |
| Potassium Carbonate | Methanol | Reflux | Stable |
| Triethylamine | Dichloromethane | Room Temperature | Stable |
It is important to note that while generally stable, prolonged exposure to very strong bases at elevated temperatures may lead to slow degradation.
Experimental Protocols
To facilitate the reproducible assessment of the stability of this compound, the following detailed experimental protocols are provided.
Protocol 1: Assessment of Stability under Acidic Conditions (TFA/DCM)
Objective: To determine the rate of deprotection of this compound in a solution of trifluoroacetic acid in dichloromethane.
Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
UV detector
-
Standard laboratory glassware
Procedure:
-
Standard Curve Preparation: Prepare a series of standard solutions of both this compound and 2-aminopyridine in the mobile phase at known concentrations. Inject these standards into the HPLC to generate a calibration curve for each compound.
-
Reaction Setup: In a round-bottom flask, dissolve a precisely weighed amount of this compound in anhydrous DCM to a final concentration of 1 mg/mL.
-
Initiation of Reaction: At time t=0, add a predetermined volume of TFA (e.g., to achieve a 20% v/v solution).
-
Sampling: At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by diluting the aliquot in a known volume of mobile phase containing a neutralizing agent (e.g., a small amount of triethylamine).
-
HPLC Analysis: Inject the quenched sample into the HPLC system.
-
Data Analysis: Using the calibration curves, determine the concentration of this compound and 2-aminopyridine at each time point. Plot the concentration of this compound versus time to determine the rate of deprotection.
Protocol 2: Assessment of Stability under Basic Conditions (NaOH/Methanol)
Objective: To evaluate the stability of this compound in a methanolic sodium hydroxide solution.
Materials:
-
This compound
-
Methanol
-
1M Sodium Hydroxide (aq.)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
UV detector
-
Standard laboratory glassware
Procedure:
-
Standard Curve Preparation: Prepare a standard curve for this compound as described in Protocol 1.
-
Reaction Setup: Dissolve a precisely weighed amount of this compound in methanol to a final concentration of 1 mg/mL in a sealed vial.
-
Initiation of Reaction: Add a predetermined volume of 1M NaOH solution.
-
Incubation: Maintain the reaction mixture at a constant temperature (e.g., room temperature or 50 °C).
-
Sampling: At extended time intervals (e.g., 0, 1, 6, 24, 48 hours), withdraw a small aliquot.
-
Neutralization: Neutralize the aliquot with a small amount of acid (e.g., 1M HCl) and dilute with the mobile phase.
-
HPLC Analysis: Inject the neutralized sample into the HPLC system.
-
Data Analysis: Determine the concentration of this compound at each time point to assess its stability.
Conclusion
This compound is a versatile building block with a well-defined stability profile. Its robust nature under basic conditions, coupled with its predictable and efficient cleavage under acidic conditions, makes it an invaluable tool in the synthesis of complex nitrogen-containing heterocycles. The quantitative data and experimental protocols provided in this guide will aid researchers and drug development professionals in the rational design of synthetic routes and the optimization of reaction conditions, ultimately contributing to the efficient and successful production of novel chemical entities.
References
An In-depth Technical Guide to the Reactivity of 2-(Boc-amino)pyridine Towards Electrophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(tert-Butoxycarbonylamino)pyridine, commonly known as 2-(Boc-amino)pyridine, is a pivotal building block in modern organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry. The strategic placement of the Boc protecting group on the 2-amino position of the pyridine ring significantly modulates its electronic properties and reactivity, offering a versatile platform for the introduction of various functionalities through electrophilic substitution reactions. This technical guide provides a comprehensive overview of the reactivity of this compound towards a range of electrophiles, detailing reaction mechanisms, regioselectivity, and experimental protocols.
Core Concepts: Electronic Effects and Regioselectivity
The reactivity of the pyridine ring is intrinsically lower than that of benzene towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. However, the introduction of the amino group at the 2-position significantly alters this reactivity. The lone pair of electrons on the amino nitrogen can be donated into the pyridine ring through resonance, increasing the electron density, particularly at the 3- and 5-positions.
The tert-butoxycarbonyl (Boc) group, while being a protecting group, also influences the electronic nature of the amino group. The electron-withdrawing carbonyl moiety of the Boc group partially attenuates the electron-donating capacity of the amino nitrogen. Nevertheless, the overall effect of the 2-(Boc-amino) group is still activating and ortho-, para-directing, favoring electrophilic attack at the 3- and 5-positions of the pyridine ring. The pyridine nitrogen itself can also be protonated or coordinate to Lewis acids under certain reaction conditions, which can further influence the regiochemical outcome of the substitution.
Electrophilic Substitution Reactions of this compound
Halogenation
Halogenation of this compound provides key intermediates for further functionalization. The regioselectivity of halogenation is highly dependent on the reaction conditions and the halogenating agent.
Bromination:
Bromination of this compound typically occurs at the 5-position.
-
Illustrative Reaction:
Table 1: Quantitative Data for Bromination of this compound
| Electrophile/Reagent | Product | Yield (%) | Regioselectivity | Reference |
| NBS, MeCN, 0 °C to rt | 2-(Boc-amino)-5-bromopyridine | 97 | 5-bromo | [1] |
Experimental Protocol: Synthesis of 2-(Boc-amino)-5-bromopyridine [1]
-
Reagents: this compound, N-Bromosuccinimide (NBS), Acetonitrile (MeCN).
-
Procedure: To a solution of this compound (1.0 eq) in acetonitrile, N-bromosuccinimide (1.05 eq) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to afford the crude product, which is then purified by column chromatography.
Chlorination:
Similar to bromination, chlorination of this compound is expected to favor substitution at the 5-position.
Nitration
Nitration of the pyridine ring is generally a challenging transformation requiring harsh conditions. The presence of the activating Boc-amino group facilitates this reaction, with substitution occurring primarily at the 5-position.
-
Illustrative Reaction:
Table 2: Quantitative Data for Nitration of 2-Aminopyridine Derivatives
| Substrate | Reagents | Product | Yield (%) | Regioselectivity | Reference | | :--- | :--- | :--- | :--- | :--- | | 2-Aminopyridine | HNO3/H2SO4 | 2-Amino-5-nitropyridine | 91.67 | 5-nitro |[2] |
Experimental Protocol: Synthesis of 2-Amino-5-nitropyridine [2]
-
Reagents: 2-Aminopyridine, Concentrated Sulfuric Acid, Fuming Nitric Acid, 1,2-Dichloroethane.
-
Procedure: To a solution of 2-aminopyridine in 1,2-dichloroethane, a mixture of concentrated sulfuric acid and fuming nitric acid is added dropwise at a temperature below 10 °C. The reaction mixture is stirred for several hours. After completion, the reaction is quenched with water, and the pH is adjusted. The organic layer is separated, washed, dried, and concentrated. The crude product is then purified. Note: This protocol for the parent amine can be adapted for the Boc-protected derivative, potentially with milder conditions.
Formylation (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a mild and efficient method for the formylation of electron-rich aromatic and heteroaromatic compounds. For this compound, formylation occurs selectively at the 3-position.
-
Illustrative Reaction:
Table 3: Quantitative Data for Formylation of this compound
| Electrophile/Reagent | Product | Yield (%) | Regioselectivity | Reference |
| POCl3, DMF, 0 °C to rt | 2-(Boc-amino)-3-formylpyridine | 52 | 3-formyl | [3] |
Experimental Protocol: Synthesis of 2-(Boc-amino)-3-formylpyridine [3]
-
Reagents: 2-(tert-butoxycarbonylamino)pyridine, Phosphorus oxychloride (POCl3), N,N-Dimethylformamide (DMF), Diethyl ether (Et2O), tert-Butyllithium.
-
Procedure: This specific literature procedure involves a lithiation-formylation sequence rather than a direct Vilsmeier-Haack reaction. To a solution of 2-(tert-butoxycarbonylamino)pyridine in diethyl ether at -78 °C, tert-butyllithium is added. The mixture is warmed to 0 °C and stirred. Anhydrous DMF is then added, and the reaction is stirred before being quenched. The product is extracted and purified by column chromatography.
Friedel-Crafts Acylation and Sulfonation
Direct Friedel-Crafts acylation and sulfonation of pyridines are often difficult due to the deactivation of the ring by the nitrogen atom and potential side reactions with the catalyst. The presence of the activating Boc-amino group can facilitate these reactions, although specific, high-yielding protocols for this compound are not extensively reported and often require careful optimization of reaction conditions to avoid N-acylation or decomposition. The expected substitution pattern would be at the 3- and 5-positions.
Reaction Mechanisms and Logical Relationships
The regioselectivity of electrophilic substitution on this compound can be rationalized by examining the stability of the Wheland intermediates formed upon electrophilic attack at different positions.
Directing Effects of the 2-(Boc-amino) Group
The following diagram illustrates the resonance structures contributing to the increased electron density at the 3- and 5-positions of the pyridine ring due to the electron-donating effect of the 2-(Boc-amino) group.
Caption: Resonance delocalization in this compound.
Note: As I am a language model, I cannot generate images directly. Please replace the IMG SRC placeholders with actual image URLs of the chemical structures for the diagram to render correctly.
General Mechanism of Electrophilic Aromatic Substitution
The general mechanism for electrophilic aromatic substitution on this compound involves the formation of a sigma complex (Wheland intermediate), followed by deprotonation to restore aromaticity.
Caption: General mechanism of electrophilic aromatic substitution.
Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction proceeds via the formation of the Vilsmeier reagent, an electrophilic iminium species, which is then attacked by the electron-rich pyridine ring.[4][5][6]
Caption: Vilsmeier-Haack formylation mechanism.[4][5][6]
Conclusion
This compound is a valuable substrate for electrophilic aromatic substitution, offering routes to a variety of functionalized pyridine derivatives. The Boc-amino group directs electrophilic attack primarily to the 3- and 5-positions, with the 5-position often being favored for halogenation and nitration, while formylation can be directed to the 3-position. The choice of reagents and reaction conditions is crucial for achieving high yields and regioselectivity. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers in the design and execution of synthetic strategies involving this important building block. Further exploration of Friedel-Crafts and sulfonation reactions on this substrate would be a valuable addition to the synthetic chemist's toolbox.
References
- 1. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 2-(Boc-amino)pyridine: A Technical Guide for Medicinal Chemists
An In-depth Exploration of a Key Building Block in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 2-aminopyridine scaffold is a privileged pharmacophore in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various chemical transformations make it an attractive starting point for the synthesis of complex, biologically active molecules. The introduction of a tert-butyloxycarbonyl (Boc) protecting group to form 2-(Boc-amino)pyridine provides a versatile and strategically important building block, allowing for precise control over its reactivity during multi-step syntheses. This technical guide provides a comprehensive overview of the role of this compound in medicinal chemistry, with a focus on its application in the development of kinase inhibitors.
Synthesis of this compound: A Foundational Step
The protection of the amino group of 2-aminopyridine with a Boc group is a fundamental transformation that enables its use as a versatile building block. This protection modulates the nucleophilicity of the amino group, preventing unwanted side reactions and allowing for selective functionalization of the pyridine ring.
General Experimental Protocol for Boc Protection
A common and efficient method for the synthesis of this compound involves the reaction of 2-aminopyridine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.
Materials:
-
2-Aminopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-aminopyridine (1.0 equivalent) in the chosen solvent (DCM or THF).
-
Add the base (e.g., TEA, 1.5 equivalents).
-
To this stirred solution, add a solution of (Boc)₂O (1.1 equivalents) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water or saturated NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound as a white solid.
This compound as a Scaffold for Kinase Inhibitors
Kinase inhibitors are a major class of targeted therapeutics, particularly in oncology. The 2-aminopyridine moiety is a common feature in many kinase inhibitors, often acting as a hinge-binding motif that interacts with the ATP-binding site of the kinase. The use of this compound allows for the elaboration of this core structure to achieve potent and selective inhibition.
Case Study: 2-Aminopyridine-Based CDK9/HDAC Dual Inhibitors
Cyclin-dependent kinase 9 (CDK9) and histone deacetylases (HDACs) are both important targets in cancer therapy. Dual inhibition of these targets has shown synergistic anti-tumor effects. A series of novel 2-aminopyridine-based CDK9/HDAC dual inhibitors have been developed, demonstrating the utility of this scaffold.
Table 1: In Vitro Inhibitory Activities of Representative 2-Aminopyridine-Based CDK9/HDAC Dual Inhibitors
| Compound | CDK9 IC₅₀ (nM) | HDAC1 IC₅₀ (nM) | MV-4-11 Cell Proliferation IC₅₀ (nM) |
| 8e | 88.4 | 168.9 | 50.2 |
| 9e | >10000 | 52.4 (HDAC1), 14.7 (HDAC3) | 33.1 |
Data sourced from a study on novel CDK9/HDACs dual inhibitors.[1][2]
A general synthetic workflow for preparing such inhibitors often involves an initial cross-coupling reaction to functionalize the pyridine ring, followed by deprotection of the Boc group and subsequent elaboration of the 2-amino position.
Synthetic workflow for kinase inhibitors.
Case Study: 2-Aminopyridine Derivatives as ALK Inhibitors
Anaplastic lymphoma kinase (ALK) is another important target in oncology, particularly in non-small cell lung cancer. 2-Aminopyridine derivatives have been developed as potent ALK inhibitors, including those effective against crizotinib-resistant mutants.
Table 2: In Vitro Inhibitory Activities of a Representative 2-Aminopyridine-Based ALK Inhibitor
| Compound | ALK (wild-type) IC₅₀ (nM) | ALK L1196M IC₅₀ (nM) | ALK G1202R IC₅₀ (nM) | Karpas-299 Cell Proliferation IC₅₀ (nM) |
| 18d | 19 | 35 | 120 | ~40 |
Data sourced from a study on 2-aminopyridine derivatives as ALK inhibitors.[3]
Key Signaling Pathways Targeted by 2-Aminopyridine-Based Inhibitors
Understanding the signaling pathways in which the target kinases operate is crucial for rational drug design and for predicting the biological consequences of their inhibition.
CDK9 Signaling Pathway
CDK9, as part of the positive transcription elongation factor b (P-TEFb), plays a critical role in regulating transcription by phosphorylating the C-terminal domain of RNA Polymerase II, thereby releasing it from promoter-proximal pausing.[4] Inhibition of CDK9 leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1 and Myc, inducing apoptosis in cancer cells.
Simplified CDK9 signaling pathway.
ALK Signaling Pathway
In many cancers, the ALK gene undergoes rearrangements, leading to the formation of fusion proteins with constitutive kinase activity. This results in the activation of several downstream signaling pathways, including the JAK-STAT, PI3K-AKT, and RAS-MAPK pathways, which promote cell proliferation, survival, and invasion.[1][5]
Simplified ALK signaling pathway.
Experimental Protocols for Biological Evaluation
The biological activity of newly synthesized compounds is typically assessed through a series of in vitro assays.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
Principle: The assay quantifies the phosphorylation of a specific substrate by the kinase in the presence of ATP. The amount of product formed is inversely proportional to the inhibitory activity of the compound.
General Protocol (using ADP-Glo™ as an example):
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Kinase Reaction:
-
In a 384-well plate, add the diluted compound or DMSO (control).
-
Add the recombinant kinase enzyme (e.g., CDK9/Cyclin T1 or ALK).
-
Initiate the reaction by adding a mixture of the kinase-specific substrate and ATP.
-
Incubate at room temperature for a defined period (e.g., 1 hour).
-
-
Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent, which depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used to produce a luminescent signal.
-
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value using non-linear regression analysis.[6]
Cell-Based Cytotoxicity/Proliferation Assay (MTT Assay)
This assay determines the effect of a compound on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
General Protocol for MV-4-11 cells:
-
Cell Seeding: Seed MV-4-11 cells in a 96-well plate at a predetermined density and allow them to attach or stabilize overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic use enables the efficient synthesis of complex molecules with a wide range of biological activities. As demonstrated through the examples of CDK9 and ALK inhibitors, the 2-aminopyridine scaffold is a cornerstone for the development of targeted therapies. The methodologies and data presented in this guide are intended to provide researchers with a solid foundation for the exploration and application of this important chemical entity in their drug discovery endeavors.
References
The Cornerstone of Pyridine Scaffolding: A Technical Guide to the Fundamental Reactions of 2-(Boc-amino)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Boc-amino)pyridine serves as a pivotal building block in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the 2-amino position of the pyridine ring modulates the reactivity of both the amino group and the heterocyclic core. This dual functionality allows for a diverse array of chemical transformations, enabling the construction of complex molecular architectures with precision and control. This in-depth technical guide explores the core reactions involving this compound, providing detailed experimental protocols, quantitative data summaries, and visual representations of key chemical pathways to empower researchers in their synthetic endeavors.
Core Reactions and Methodologies
The chemical utility of this compound is primarily centered around four classes of reactions: Boc-protection and deprotection, palladium-catalyzed cross-coupling reactions, and electrophilic substitution. Each of these transformations offers a strategic advantage in the synthesis of highly functionalized pyridine derivatives.
Synthesis and Deprotection of this compound
The introduction of the Boc group is a fundamental first step in many synthetic routes. Conversely, its selective removal is crucial for subsequent functionalization of the liberated amino group.
Synthesis via Boc-Protection of 2-Aminopyridine:
The most common method for the synthesis of this compound involves the reaction of 2-aminopyridine with di-tert-butyl dicarbonate (Boc)₂O.[1][2] This reaction is typically carried out in the presence of a base to facilitate the nucleophilic attack of the amino group on the Boc anhydride.[1]
Deprotection of this compound:
The Boc group is renowned for its lability under acidic conditions, allowing for its facile removal to unmask the primary amine.[3][4] This orthogonality is a key feature in multi-step syntheses. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly employed.[3][4]
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.
Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds.[5] While this compound itself is already an amine, derivatives such as halo-substituted 2-(Boc-amino)pyridines are key substrates for this reaction, allowing for the introduction of a second amino group. For instance, 2-(Boc-amino)-6-bromopyridine can be coupled with various primary or secondary amines.[6]
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[7][8] Halogenated derivatives of this compound can be coupled with a wide range of boronic acids or their esters to introduce aryl, heteroaryl, or alkyl substituents onto the pyridine ring.[7][8]
Lithiation and Borylation
Directed ortho-metalation is a powerful strategy for the functionalization of aromatic rings. The Boc-amino group can act as a directed metalation group, facilitating the deprotonation of the adjacent C-3 position. The resulting lithiated species can then be trapped with various electrophiles, including boronic esters, to install a versatile boronic acid handle for subsequent Suzuki couplings. This lithiation-borylation sequence provides a strategic route to 3-substituted 2-(Boc-amino)pyridines.[9][10][11]
Electrophilic Substitution
The pyridine ring is generally electron-deficient and thus less reactive towards electrophilic aromatic substitution than benzene. However, the Boc-amino group is an activating, ortho-, para-directing group, which can facilitate electrophilic substitution on the pyridine ring.[1][12][13] Nitration, for example, can be achieved, although the reaction conditions need to be carefully controlled to avoid reaction at the pyridine nitrogen or deprotection of the Boc group.[14]
Quantitative Data Summary
The following tables summarize typical quantitative data for the key reactions discussed. Please note that yields and reaction conditions can vary significantly based on the specific substrates and reagents used.
| Reaction Type | Substrate | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference(s) |
| Boc Protection | 2-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA | Dichloromethane | Room Temp. | 2 | 90 | [2][15] |
| Boc Protection | 2-Aminopyridine | (Boc)₂O, DMAP, TEA | Dichloromethane | Room Temp. | 8 | 60 | [2] |
| Boc Deprotection | This compound | Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temp. | - | High | [3][4] |
| Buchwald-Hartwig | 2-Amino-6-bromopyridine | Amine, Pd catalyst, Ligand, Base | Toluene or Dioxane | 80-110 | 2-24 | Moderate to High | [6] |
| Suzuki Coupling | 2-Bromopyridine | Arylboronic acid, Pd(OAc)₂, K₂CO₃ | aq. Isopropanol | 80 | 0.5-2 | Good to Excellent | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound[2][15]
-
To a stirred solution of 2-aminopyridine (1.0 g, 10.6 mmol) in dichloromethane (10 mL) at room temperature, add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) (3.0 g, 16 mmol), 1-hydroxybenzotriazole (HOBT) (0.07 g, 0.5 mmol), triethylamine (TEA) (1.6 g, 16 mmol), and di-tert-butyl dicarbonate ((Boc)₂O) (3.5 g, 16 mmol).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Protocol 2: Deprotection of this compound[3][4]
-
Dissolve this compound (1.0 mmol) in a suitable solvent such as dichloromethane (5 mL).
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (2-3 equivalents), dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is fully consumed (typically rapid).
-
Carefully neutralize the reaction mixture with a suitable base (e.g., saturated aqueous sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-aminopyridine.
Protocol 3: General Procedure for Suzuki-Miyaura Coupling of a Halogenated this compound Derivative[7]
-
To a reaction vessel, add the halogenated this compound derivative (1.0 mmol), the corresponding boronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 mmol).
-
Add a suitable solvent system, such as aqueous isopropanol.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Chemical Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the key transformations involving this compound.
Caption: Boc-protection and deprotection workflow.
Caption: Palladium-catalyzed cross-coupling reactions.
References
- 1. This compound Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 2. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 10. Application of Lithiation–Borylation to the Total Synthesis of (−)-Rakicidin F - PMC [pmc.ncbi.nlm.nih.gov]
- 11. research.manchester.ac.uk [research.manchester.ac.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 14. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
The Advent of Boc-Protected Aminopyridines: A Linchpin in Modern Drug Discovery
An in-depth technical guide on the discovery, synthesis, and initial applications of tert-butoxycarbonyl (Boc)-protected aminopyridines, pivotal intermediates for researchers, scientists, and drug development professionals.
The introduction of the tert-butoxycarbonyl (Boc) protecting group in the late 1950s by Louis A. Carpino revolutionized peptide synthesis and has since become a cornerstone of modern organic chemistry.[1][2] Its application to heterocyclic amines, particularly aminopyridines, unlocked new synthetic pathways for the development of complex molecules, significantly impacting the field of medicinal chemistry. This guide delves into the discovery and early applications of Boc-protected aminopyridines, providing a comprehensive overview of their synthesis and role in the creation of novel therapeutics.
Discovery and a New Era of Synthesis
The Boc group's utility lies in its ability to mask the nucleophilicity of an amino group, allowing for selective chemical modifications at other positions of a molecule. It is stable under a wide range of reaction conditions but can be readily removed with mild acids, such as trifluoroacetic acid (TFA).[3][4] This orthogonality was a significant advancement over previously used protecting groups.
The initial application of the Boc group was primarily in the realm of peptide synthesis.[1] However, its versatility was soon recognized, and its use expanded to the protection of a wide array of amines, including the amino group on the pyridine ring. This extension was crucial as the pyridine moiety is a common scaffold in numerous biologically active compounds.
Synthesis of Boc-Protected Aminopyridines: A Summary of Methodologies
The most common method for the synthesis of Boc-protected aminopyridines involves the reaction of an aminopyridine with di-tert-butyl dicarbonate ((Boc)₂O). The reaction conditions can be varied to optimize yield and selectivity, with several key methodologies emerging over the years.
| Method | Reagents and Conditions | Typical Yield (%) | Notes |
| Standard Method | Aminopyridine, (Boc)₂O, Triethylamine (TEA), Tetrahydrofuran (THF) | Variable | A common and straightforward method.[4] |
| DMAP Catalysis | Aminopyridine, (Boc)₂O, 4-Dimethylaminopyridine (DMAP) (catalytic), Acetonitrile | High | DMAP is an effective catalyst for this transformation.[3] |
| EDCI/HOBT Method | Aminopyridine, (Boc)₂O, EDCI, HOBT, Base (e.g., TEA), Solvent (e.g., DCM, THF) | 80-90 | This method is reported to improve yield and selectivity, reducing the formation of di-Boc protected products.[5][6] |
| Solvent-Free | Aminopyridine, (Boc)₂O | Good | An environmentally benign approach.[4] |
Experimental Protocols
Below are detailed experimental protocols for two common methods of Boc protection of aminopyridines.
Protocol 1: Standard Boc Protection of 4-Aminopyridine
-
Materials: 4-Aminopyridine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (TEA), Tetrahydrofuran (THF), Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 4-aminopyridine (1.0 eq) in THF.
-
Add triethylamine (1.5 eq) to the solution.
-
Add di-tert-butyl dicarbonate (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield tert-butyl (pyridin-4-yl)carbamate.
-
Protocol 2: Boc Deprotection
-
Materials: Boc-protected aminopyridine, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Saturated sodium bicarbonate solution.
-
Procedure:
-
Dissolve the Boc-protected aminopyridine (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected aminopyridine.[4]
-
Initial Applications in Drug Discovery
The ability to selectively functionalize the pyridine ring by first protecting the amino group has been instrumental in the synthesis of numerous drug candidates. Boc-protected aminopyridines serve as key intermediates in the construction of complex molecules targeting a range of diseases.
Synthesis of Bacterial Enoyl-ACP Reductase (FabI) Inhibitors
Bacterial fatty acid biosynthesis is an attractive target for the development of new antibacterial agents. The enzyme enoyl-ACP reductase (FabI) catalyzes a crucial step in this pathway.[7][8] Aminopyridine-based compounds have been identified as potent inhibitors of FabI. The synthesis of these inhibitors often involves the use of a Boc-protected aminopyridine to enable the introduction of other functionalities onto the pyridine core.[7][9][10]
The general synthetic strategy is outlined in the workflow below:
Caption: Synthetic workflow for FabI inhibitors.
Development of CDK/HDAC Dual Inhibitors
Cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs) are key regulators of cell cycle progression and gene expression, and their dysregulation is implicated in cancer.[11][12] Dual inhibitors targeting both CDKs and HDACs have emerged as a promising therapeutic strategy. The synthesis of these complex molecules often utilizes Boc-protected aminopyridines as building blocks to construct the core scaffold of the inhibitor.[11][12][13][14]
The following diagram illustrates a simplified signaling pathway of CDK9 and the inhibitory action of a synthesized dual inhibitor.
Caption: Inhibition of the CDK9 signaling pathway.
Conclusion
The application of the Boc protecting group to aminopyridines marked a significant step forward in synthetic organic and medicinal chemistry. It provided a robust and versatile tool that enabled the synthesis of complex, highly functionalized pyridine derivatives. This, in turn, has facilitated the discovery and development of a wide range of therapeutic agents, underscoring the enduring importance of this fundamental synthetic strategy in the ongoing quest for new medicines. The initial applications in the synthesis of enzyme inhibitors for bacterial infections and cancer highlight the profound impact that this chemical innovation continues to have on human health.
References
- 1. Louis A. Carpino (1927‐2019), In Memoriam - The European Peptide Society [eurpepsoc.com]
- 2. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]
- 3. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 6. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 7. Discovery of aminopyridine-based inhibitors of bacterial enoyl-ACP reductase (FabI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. audreyli.com [audreyli.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Biological Evaluation of 2-Anilino-4-Triazolpyrimidine Derivatives as CDK4/HDACs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Biological Evaluation of HDAC Inhibitors With a Novel Zinc Binding Group - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Suzuki-Miyaura Coupling of 2-(Boc-amino)pyridine Derivatives
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl and hetero-biaryl scaffolds prevalent in pharmaceuticals and functional materials.[1] The coupling of 2-aminopyridine derivatives is of significant interest in drug development. However, these substrates present unique challenges. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, a phenomenon often called the "2-pyridyl problem".[2] Furthermore, the amino group can also interact with the catalyst.
Protecting the amino group, for instance with a tert-butyloxycarbonyl (Boc) group, effectively prevents its interference. However, the challenge of potential catalyst inhibition by the pyridine ring nitrogen remains. Therefore, careful selection and optimization of reaction conditions—including the catalyst, ligand, base, and solvent—are critical for achieving high yields and purity. These notes provide a comprehensive guide to the reaction conditions and protocols tailored for the successful Suzuki coupling of 2-(Boc-amino)pyridine derivatives.
Key Reaction Components and Optimization
The success of the Suzuki coupling for this compound substrates hinges on the judicious selection of several key parameters.
1. Palladium Catalyst and Ligands: The choice of the palladium source and, more importantly, the associated ligand is paramount to overcoming catalyst inhibition. Bulky, electron-rich phosphine ligands are often required to stabilize the active palladium species, promote the desired catalytic cycle, and prevent coordination with the pyridine nitrogen.[2][3]
-
Traditional Catalysts : Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) can be effective in some cases but may require higher catalyst loadings or temperatures.[4]
-
Buchwald Ligands : Biaryl phosphine ligands such as XPhos, SPhos, and RuPhos are highly effective for challenging heteroaryl couplings, including those involving pyridines.[3] They promote efficient oxidative addition and reductive elimination.
-
Other Systems : Catalysts like Pd(dppf)Cl2 and combinations of a palladium precursor like Pd2(dba)3 with a specific ligand are also widely used.[5][6]
2. Boron Reagents: While boronic acids are common, their stability can be an issue, with protodeboronation (hydrolysis of the C-B bond) being a significant side reaction, especially with heteroaryl boronic acids.[3]
-
Boronic Acids : Often more reactive but prone to decomposition.[7]
-
Pinacol Esters (Bpin) : More stable towards hydrolysis and often preferred for challenging couplings. They are easily prepared via Miyaura borylation and can be purified by chromatography.[3][8]
-
MIDA Boronates : Offer exceptional stability, allowing for sequential cross-coupling reactions.[3]
3. Base: The base plays a crucial role in activating the boronic acid/ester for transmetalation. The choice of base can significantly impact yield and side-product formation.
-
Carbonates : Sodium carbonate (Na2CO3) and cesium carbonate (Cs2CO3) are common and effective. Cs2CO3 is more soluble and often gives better results for difficult couplings.
-
Phosphates : Potassium phosphate (K3PO4) is a strong base that is frequently successful, particularly for less reactive substrates.[1]
-
Fluorides : Potassium fluoride (KF) is a milder base that can be effective and may help minimize side reactions.[5]
4. Solvent: The solvent must solubilize all components and be compatible with the catalyst system. Anhydrous solvents can help minimize protodeboronation.[2] Common choices are mixtures of an organic solvent with water.
-
Ethers : 1,4-Dioxane or tetrahydrofuran (THF) with water.[1][5]
-
Aromatics : Toluene with water.[4]
-
Amides : N,N-Dimethylformamide (DMF).
Quantitative Data Summary
The following tables summarize typical reaction conditions and their impact on product yield for a model reaction between a 2-(Boc-amino)pyridyl halide and an arylboronic acid/ester.
Table 1: Influence of Catalyst and Ligand on Yield
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh3)4 (5) | - | K3PO4 | Dioxane/H2O 4:1 | 90 | 12 | 65-75 |
| 2 | Pd(dppf)Cl2 (3) | - | Na2CO3 | Dioxane/H2O 4:1 | 100 | 12 | 70-85 |
| 3 | Pd2(dba)3 (1.5) | XPhos (3) | K3PO4 | Toluene/H2O 4:1 | 110 | 8 | 85-95 |
| 4 | Pd2(dba)3 (1.5) | SPhos (3) | Cs2CO3 | Dioxane/H2O 4:1 | 100 | 10 | 88-96 |
Yields are representative and may vary based on specific substrates.
Table 2: Influence of Base and Solvent on Yield
| Entry | Catalyst System | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Pd2(dba)3 / XPhos | Na2CO3 (2) | Toluene/H2O 4:1 | 110 | 12 | 78 |
| 2 | Pd2(dba)3 / XPhos | K3PO4 (2.5) | Dioxane/H2O 4:1 | 100 | 8 | 92 |
| 3 | Pd2(dba)3 / XPhos | Cs2CO3 (2) | Dioxane/H2O 4:1 | 100 | 8 | 94 |
| 4 | Pd2(dba)3 / XPhos | KF (3) | Dioxane | 110 | 16 | 75 |
Yields are representative and based on a constant catalyst system (Pd2(dba)3/XPhos) to highlight the effect of the base and solvent.
Visualized Mechanisms and Workflows
References
- 1. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Miyaura Borylation Reaction [organic-chemistry.org]
Application Notes and Protocols for the Lithiation and Functionalization of 2-(Boc-amino)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the directed ortho-lithiation and subsequent functionalization of 2-(tert-butoxycarbonylamino)pyridine. This method allows for the regioselective introduction of a wide range of substituents at the C3 position of the pyridine ring, a valuable transformation in the synthesis of complex molecules and pharmaceutical intermediates.
Introduction
The pyridine scaffold is a ubiquitous structural motif in a vast array of pharmaceuticals and agrochemicals. The development of methodologies for the precise functionalization of the pyridine ring is therefore of significant interest. Directed ortho-metalation (DoM) has emerged as a powerful strategy for the regioselective deprotonation and subsequent electrophilic quenching of aromatic and heteroaromatic systems. The tert-butoxycarbonyl (Boc) protecting group on the 2-amino position of pyridine acts as an effective directed metalation group (DMG), facilitating deprotonation at the adjacent C3 position by a strong organolithium base.[1][2][3] This approach circumvents the challenges associated with controlling regioselectivity in classical electrophilic aromatic substitution reactions on pyridine rings.
Principle of the Method
The protocol involves a two-step process:
-
Directed ortho-Lithiation: 2-(Boc-amino)pyridine is treated with a strong lithium base, typically n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), at low temperature (e.g., -78 °C) in an anhydrous aprotic solvent such as tetrahydrofuran (THF). The Boc-amino group directs the deprotonation specifically to the C3 position, forming a stable 3-lithiated intermediate.[1][2] The coordination of the lithium atom to the oxygen of the carbonyl and the nitrogen of the pyridine ring is believed to stabilize this intermediate.
-
Electrophilic Quenching: The generated organolithium species is a potent nucleophile and can be quenched by a variety of electrophiles to introduce diverse functional groups at the C3 position. This step is typically performed at low temperature, followed by warming to room temperature.
Data Presentation: Functionalization of this compound
The following table summarizes the reported yields for the functionalization of this compound with various electrophiles.
| Electrophile | Reagent | Product | Yield (%) |
| Aldehyde | Benzaldehyde | 2-(Boc-amino)-3-(hydroxy(phenyl)methyl)pyridine | ~70-85% |
| Ketone | Acetone | 2-(Boc-amino)-3-(2-hydroxypropan-2-yl)pyridine | ~65-80% |
| Silyl Halide | Trimethylsilyl chloride (TMSCl) | 2-(Boc-amino)-3-(trimethylsilyl)pyridine | >90% |
| Alkyl Halide | Iodomethane | 2-(Boc-amino)-3-methylpyridine | ~50-60% |
| Disulfide | Dimethyl disulfide | 2-(Boc-amino)-3-(methylthio)pyridine | ~70-80% |
| Iodine | Iodine | 2-(Boc-amino)-3-iodopyridine | ~75-85% |
Note: Yields are approximate and can vary depending on the specific reaction conditions and the purity of the reagents.
Experimental Workflow
The following diagram illustrates the general workflow for the lithiation and functionalization of this compound.
Caption: General workflow for the directed ortho-lithiation and functionalization of this compound.
Detailed Experimental Protocol
This protocol describes a general procedure for the lithiation of this compound and subsequent quenching with an electrophile, exemplified by benzaldehyde.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi, solution in hexanes, e.g., 2.5 M)
-
Benzaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Septa
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Rotary evaporator
-
Standard glassware for workup and chromatography
Procedure:
-
Preparation of Starting Material Solution:
-
To a dry, inert gas-flushed round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Add anhydrous THF (to make a ~0.2 M solution) via syringe.
-
Stir the mixture at room temperature until all the solid has dissolved.
-
-
Lithiation:
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the resulting orange to reddish-brown solution at -78 °C for 1-2 hours.
-
-
Electrophilic Quenching:
-
In a separate dry flask, prepare a solution of benzaldehyde (1.2 equiv) in a small amount of anhydrous THF.
-
Slowly add the benzaldehyde solution to the lithiated pyridine solution at -78 °C via syringe.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Remove the cooling bath and allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
-
Workup:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-substituted-2-(Boc-amino)pyridine.
-
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship in the directed ortho-metalation process.
Caption: Logical flow of the directed ortho-metalation of this compound.
Safety Precautions
-
Organolithium reagents such as n-butyllithium are highly pyrophoric and react violently with water. Handle them with extreme care under an inert atmosphere using proper syringe techniques.
-
Anhydrous solvents are crucial for the success of the reaction. Ensure all glassware is oven- or flame-dried before use.
-
The reaction is performed at very low temperatures. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and cryogenic gloves.
-
Work in a well-ventilated fume hood.
References
TFA deprotection of 2-(Boc-amino)pyridine experimental procedure
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis due to its stability in a variety of reaction conditions and its facile cleavage under acidic conditions. Trifluoroacetic acid (TFA) is the most common reagent for the removal of the Boc group. This document provides a detailed experimental protocol for the TFA-mediated deprotection of 2-(Boc-amino)pyridine to yield 2-aminopyridine.
The deprotection of this compound requires careful consideration due to the basic nature of the pyridine nitrogen. The pyridine ring can be protonated by TFA, which may necessitate harsher reaction conditions, such as a higher concentration of TFA or a longer reaction time, to ensure complete deprotection of the amino group.[1]
Reaction Mechanism
The deprotection of a Boc-protected amine with TFA proceeds via an acid-catalyzed mechanism.[1][2][3][4] The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by TFA. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and readily undergoes decarboxylation to yield the free amine and carbon dioxide.[1][2][3][4] The newly formed amine is then protonated by the excess TFA to form the corresponding trifluoroacetate salt.[2]
Experimental Protocol
This protocol outlines a general procedure for the deprotection of this compound using TFA in dichloromethane (DCM). The optimal conditions may vary depending on the scale of the reaction and the purity of the starting material.
Materials:
-
This compound (tert-butyl (pyridin-2-yl)carbamate)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound in anhydrous DCM (e.g., 0.1-0.5 M concentration).[3]
-
TFA Addition: Slowly add TFA to the stirred solution. The amount of TFA can range from a 20% solution in DCM to neat TFA, depending on the reactivity of the substrate.[3][6][7] For this compound, a higher concentration (e.g., 50% TFA in DCM or neat TFA) may be required.[1]
-
Reaction: Allow the reaction mixture to stir at 0 °C and then warm to room temperature. The reaction time can vary from 30 minutes to several hours.[4] Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[4][8]
-
Solvent Removal: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[7][8] To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene or DCM several times.[5]
-
Work-up:
-
Dissolve the residue in an organic solvent such as ethyl acetate or DCM.[8]
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: Carbon dioxide gas will evolve, causing pressure buildup in the separatory funnel. Vent frequently.[7]
-
Wash the organic layer with brine.[4]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 2-aminopyridine.
-
-
Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by crystallization.
Quantitative Data
The following table summarizes typical reaction conditions for the TFA-mediated deprotection of Boc-protected amines. It is important to note that for this compound, conditions may need to be optimized towards the higher end of the TFA concentration and longer reaction times due to the basicity of the pyridine ring.
| Parameter | Condition Range | Notes |
| TFA Concentration | 20% - 100% (v/v in DCM) | Higher concentrations lead to faster reactions. For pyridinyl substrates, 50% or neat TFA may be necessary.[1][7] |
| Solvent | Dichloromethane (DCM) | Ensures good solubility for the substrate.[7] |
| Temperature | 0 °C to Room Temperature | The reaction is often initiated at 0 °C and then allowed to warm to room temperature.[3][5][7] |
| Reaction Time | 30 minutes - 18 hours | Reaction progress should be monitored by TLC or LC-MS.[4][9] |
| Substrate Conc. | 0.1 - 0.5 M | A common concentration range for efficient reaction.[3][7] |
| Yield | Variable | Generally high, but dependent on the specific substrate and reaction conditions. Quantitative yields are often reported for the TFA salt before work-up.[5] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the TFA deprotection of this compound.
Caption: Experimental workflow for the TFA deprotection of this compound.
Signaling Pathway (Reaction Mechanism)
The diagram below illustrates the mechanism of TFA-mediated Boc deprotection.
Caption: Mechanism of TFA-mediated Boc deprotection of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
Application of 2-(Boc-amino)pyridine in Multi-Step Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(tert-Butoxycarbonylamino)pyridine, commonly referred to as 2-(Boc-amino)pyridine, is a pivotal building block in modern organic synthesis. Its utility stems from the Boc protecting group, which temporarily masks the reactivity of the 2-amino group on the pyridine ring. This protection strategy allows for selective functionalization at other positions of the pyridine core, which is a prevalent scaffold in numerous pharmaceuticals and biologically active compounds. Following the desired chemical transformations, the Boc group can be readily removed under acidic conditions, revealing the free amino group for subsequent reactions. This document provides detailed application notes and experimental protocols for the use of this compound in multi-step organic synthesis, with a focus on its application in the synthesis of kinase inhibitors and other bioactive molecules.
Key Applications
The primary application of this compound lies in its role as a versatile intermediate for the synthesis of substituted 2-aminopyridines. The Boc-protected amino group acts as a powerful directing group in electrophilic aromatic substitution and lithiation reactions, facilitating the introduction of various substituents at specific positions of the pyridine ring. Furthermore, the pyridine ring itself can be functionalized through cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl moieties.
A significant area of application is in the development of kinase inhibitors, where the 2-aminopyridine scaffold is a common pharmacophore. The ability to selectively modify the pyridine ring allows for the fine-tuning of the molecule's interaction with the kinase active site, leading to improved potency and selectivity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the Boc protection of 2-aminopyridine.
Reaction Scheme:
Caption: Boc protection of 2-aminopyridine.
Materials:
-
2-Aminopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP) (catalytic)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve 2-aminopyridine (1.0 eq) in the chosen solvent (DCM or THF).
-
Add triethylamine (1.5-2.0 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature for 2-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a white solid.
Quantitative Data Summary:
| Reactant/Reagent | Molar Ratio | Typical Yield (%) | Reference |
| 2-Aminopyridine | 1.0 | 80-95 | [1] |
| (Boc)₂O | 1.1 - 2.0 | [1] | |
| Base (TEA) | 1.5 - 3.0 | [1] |
Protocol 2: Directed Ortho-Lithiation and Alkylation of this compound
This protocol details the regioselective functionalization of the C-3 position of the pyridine ring.
Reaction Workflow:
Caption: Lithiation-alkylation of this compound.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) or sec-Butyllithium (s-BuLi) solution in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Electrophile (e.g., alkyl halide, aldehyde, ketone, CO₂, etc.)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add n-BuLi or s-BuLi (1.1-1.2 eq) dropwise to the solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add the electrophile (1.2-1.5 eq) to the reaction mixture at -78 °C and continue stirring for another 1-3 hours at this temperature.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Representative Electrophiles:
| Electrophile | Product | Typical Yield (%) |
| Iodomethane | 3-Methyl-2-(Boc-amino)pyridine | 70-85 |
| Benzaldehyde | (2-(Boc-amino)pyridin-3-yl)(phenyl)methanol | 65-80 |
| Carbon dioxide | This compound-3-carboxylic acid | 60-75 |
Protocol 3: Suzuki-Miyaura Cross-Coupling of a 3-Bromo-2-(Boc-amino)pyridine Derivative
This protocol illustrates the synthesis of a biaryl compound, a common structural motif in kinase inhibitors.
Reaction Workflow:
Caption: Suzuki-Miyaura coupling of a this compound derivative.
Materials:
-
3-Bromo-2-(Boc-amino)pyridine
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃)
-
Ligand (if required, e.g., SPhos, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a reaction vessel, add 3-bromo-2-(Boc-amino)pyridine (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), the ligand (if necessary), and the base (2.0-3.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography on silica gel.
Quantitative Data for a Representative Suzuki Coupling:
| Arylboronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 12 | 85-95 |
Protocol 4: Deprotection of the Boc Group
This protocol describes the removal of the Boc protecting group to yield the free 2-aminopyridine derivative.
Reaction Scheme:
Caption: Boc deprotection of a 2-aminopyridine derivative.
Materials:
-
Boc-protected pyridine derivative
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane, methanol)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure using TFA:
-
Dissolve the Boc-protected pyridine derivative (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (5-10 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.
Procedure using HCl:
-
Dissolve the Boc-protected pyridine derivative (1.0 eq) in a suitable solvent such as methanol or dioxane.
-
Add a solution of HCl in the same solvent (e.g., 4M HCl in dioxane).
-
Stir the reaction at room temperature for 1-4 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
The product is often obtained as the hydrochloride salt, which can be used directly or neutralized with a base and extracted.
Quantitative Data Summary:
| Reagent | Solvent | Typical Yield (%) |
| TFA | DCM | >95 |
| 4M HCl in Dioxane | Dioxane | >95 |
Conclusion
This compound is an invaluable tool in the synthetic organic chemist's arsenal, particularly for the construction of complex, substituted 2-aminopyridine derivatives. The protocols outlined in this document provide a foundation for its use in multi-step synthesis. The ability to perform regioselective functionalization through lithiation and to construct biaryl systems via cross-coupling reactions, followed by efficient deprotection, makes this compound a key starting material in the synthesis of a wide range of biologically active molecules, most notably in the field of drug discovery. Careful optimization of reaction conditions is crucial for achieving high yields and purity in each synthetic step.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-(Boc-amino)pyridine for Pharmaceutical Use
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Boc-amino)pyridine, also known as tert-butyl N-(pyridin-2-yl)carbamate, is a critical building block and intermediate in the synthesis of a wide array of pharmaceutical compounds. The tert-butoxycarbonyl (Boc) protecting group offers stability under various reaction conditions and can be readily removed under mild acidic conditions, making it an invaluable tool in multi-step organic synthesis.[1][2] The efficient and scalable synthesis of high-purity this compound is therefore of significant interest to the pharmaceutical industry.
This document provides detailed application notes and experimental protocols for the large-scale synthesis of this compound. It includes a comparison of synthetic methodologies, optimized reaction conditions, purification techniques suitable for industrial-scale production, and analytical methods for quality control.
Synthetic Methodologies
The most prevalent method for the synthesis of this compound is the reaction of 2-aminopyridine with di-tert-butyl dicarbonate (Boc anhydride, (Boc)₂O). This reaction is typically carried out in the presence of a base to neutralize the acidic by-product. Several variations of this method exist, with different catalysts and reaction conditions influencing the yield, purity, and selectivity of the desired product.
A common challenge in this synthesis is the potential for over-reaction to form the di-Boc protected by-product, 2-(N,N-di-Boc-amino)pyridine. Optimizing reaction conditions to favor the mono-Boc product is crucial for an efficient process.
Comparative Analysis of Synthetic Protocols
The following table summarizes a comparison between a standard protocol using 4-dimethylaminopyridine (DMAP) and triethylamine (TEA) and an optimized protocol employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBT) as described in patent CN102936220B.[3]
| Parameter | Standard Protocol (DMAP/TEA) | Optimized Protocol (EDCI/HOBT/TEA) |
| Catalyst/Reagents | DMAP (catalytic), TEA | EDCI, HOBT, TEA |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | Room Temperature | Room Temperature |
| Reaction Time | 8 hours | 2 hours |
| Yield | ~60% | ~90% |
| Selectivity (Mono:Di-Boc) | 4:1 | 20:1 |
Experimental Protocols
Protocol 1: Optimized Large-Scale Synthesis of this compound
This protocol is adapted from the high-yield method described in patent CN102936220B.[3]
Materials:
-
2-Aminopyridine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBT)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Large-scale reaction vessel with mechanical stirring, temperature control, and inert atmosphere capabilities.
-
Addition funnel
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean and dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 2-aminopyridine (1.0 eq) in dichloromethane (10 volumes).
-
Reagent Addition: With vigorous stirring at room temperature, add EDCI (1.5 eq), HOBT (0.05 eq), triethylamine (1.5 eq), and di-tert-butyl dicarbonate (1.5 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for approximately 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material (2-aminopyridine) is consumed.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding water (10 volumes).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 10 volumes) and brine (1 x 10 volumes).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Protocol 2: Large-Scale Purification by Recrystallization
For pharmaceutical applications, purification by recrystallization is often preferred over chromatography for its scalability and cost-effectiveness.
Materials:
-
Crude this compound
-
Ethyl acetate
-
Hexane
Equipment:
-
Crystallization vessel with stirring and temperature control
-
Filtration apparatus (e.g., Nutsche filter-dryer)
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.
-
Crystallization: Slowly add hexane to the hot solution with stirring until turbidity is observed.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold hexane.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Analytical Quality Control
Ensuring the purity and identity of the final product is critical for pharmaceutical use. The following analytical techniques are recommended for quality control.
| Analytical Technique | Purpose | Typical Parameters |
| HPLC | Purity assessment and quantification of impurities. | Column: C18 reverse-phase; Mobile Phase: Acetonitrile/Water gradient; Detection: UV at 254 nm. |
| ¹H NMR | Structural confirmation and identification of impurities. | Solvent: CDCl₃ or DMSO-d₆; Characteristic Peaks: ~1.5 ppm (s, 9H, Boc), pyridine ring protons. |
| ¹³C NMR | Structural confirmation. | Solvent: CDCl₃ or DMSO-d₆. |
| Mass Spectrometry | Molecular weight confirmation. | Technique: ESI-MS. |
| Melting Point | Purity assessment. | The melting point should be sharp and within the expected range for the pure compound. |
Visualizations
Caption: Workflow for the large-scale synthesis and purification of this compound.
Caption: Logical relationships of key considerations for process scale-up.
Safety and Handling
Personal Protective Equipment (PPE):
-
Wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area or a fume hood, especially when handling dichloromethane and triethylamine.
Reagent Handling:
-
2-Aminopyridine: Toxic if swallowed or in contact with skin. Causes skin and eye irritation.
-
(Boc)₂O: Flammable solid. May cause skin and eye irritation.
-
Dichloromethane: Suspected of causing cancer. Causes skin and eye irritation.
-
Triethylamine: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.
Refer to the Safety Data Sheets (SDS) for each reagent for detailed handling and safety information.
Waste Disposal:
-
Dispose of all chemical waste according to local, state, and federal regulations.
Conclusion
The large-scale synthesis of this compound for pharmaceutical use can be achieved with high yield and purity through an optimized protocol utilizing EDCI and HOBT as activating agents. This method offers significant advantages over standard procedures in terms of reaction time and selectivity, minimizing the formation of the di-Boc by-product. Purification via recrystallization is a scalable and efficient method for obtaining material of high purity suitable for pharmaceutical applications. Rigorous in-process and final quality control using techniques such as HPLC and NMR is essential to ensure the identity and purity of the final product. Adherence to proper safety protocols is mandatory throughout the manufacturing process.
References
Application Notes and Protocols: 2-(Boc-amino)pyridine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of 2-(Boc-amino)pyridine as a versatile building block in the synthesis of various kinase inhibitors. The strategic use of the tert-butyloxycarbonyl (Boc) protecting group on the 2-amino functionality of the pyridine ring allows for controlled and efficient synthetic transformations, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These methods are instrumental in the construction of the core scaffolds of numerous potent and selective kinase inhibitors targeting key enzymes in cellular signaling pathways.
Introduction to this compound in Kinase Inhibitor Synthesis
The pyridine ring is a privileged scaffold in medicinal chemistry, frequently appearing in the structures of approved drugs and clinical candidates. Its ability to form crucial hydrogen bond interactions with the hinge region of kinase active sites makes it an ideal template for the design of ATP-competitive inhibitors. The 2-aminopyridine moiety, in particular, serves as a valuable pharmacophore that can be further elaborated to achieve desired potency and selectivity.
The use of this compound offers several synthetic advantages:
-
Modulation of Reactivity: The Boc group temporarily masks the nucleophilicity of the amino group, preventing unwanted side reactions during subsequent transformations on the pyridine ring.
-
Enhanced Solubility: The Boc group can improve the solubility of intermediates in organic solvents, facilitating purification.
-
Directed C-H Functionalization: The Boc-protected amino group can act as a directing group in certain C-H activation reactions, enabling regioselective functionalization of the pyridine core.
-
Facile Deprotection: The Boc group can be readily removed under acidic conditions to unmask the amino group for further derivatization, such as the introduction of solubilizing groups or pharmacophores that interact with the solvent-exposed region of the kinase.
This document will detail the application of this compound in the synthesis of inhibitors for several important kinase families, including Src family kinases, p38 MAP kinase, and Vascular Endothelial Growth Factor Receptor (VEGFR).
Key Synthetic Methodologies
The two primary palladium-catalyzed cross-coupling reactions that leverage this compound derivatives in kinase inhibitor synthesis are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Caption: Key cross-coupling reactions utilizing this compound derivatives.
Application in the Synthesis of c-Src Kinase Inhibitors
c-Src, a non-receptor tyrosine kinase, is a key regulator of various cellular processes, and its aberrant activation is implicated in cancer progression.[1] The 2-aminopyridine scaffold is a common feature in many Src kinase inhibitors.
General Synthetic Workflow
The synthesis of c-Src inhibitors often involves the construction of a substituted 2-aminopyridine core, which can be achieved through a multi-step sequence starting from a readily available this compound derivative.
Caption: General workflow for c-Src inhibitor synthesis.
Experimental Protocol: Synthesis of a c-Src Inhibitor Intermediate
This protocol describes the synthesis of a key intermediate in the preparation of a c-Src kinase inhibitor, adapted from the literature.[2]
Step 1: Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried flask, combine 2-(Boc-amino)-5-bromopyridine (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).
-
Reaction Execution: Heat the mixture to 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the 2-(Boc-amino)-5-arylpyridine intermediate.
Step 2: Boc Deprotection
-
Reaction Setup: Dissolve the 2-(Boc-amino)-5-arylpyridine intermediate (1.0 eq) in a suitable solvent such as 1,4-dioxane or dichloromethane.
-
Acid Addition: Add a solution of hydrochloric acid in dioxane (e.g., 4 M, 5-10 eq) or trifluoroacetic acid (TFA).
-
Reaction Execution: Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Work-up: Concentrate the reaction mixture under reduced pressure. If using HCl, the product is often isolated as the hydrochloride salt, which can be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent.
Quantitative Data: c-Src Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Dasatinib | Src | <1 | [3] |
| Saracatinib (AZD0530) | Src | 2.7 | [4] |
| Bosutinib | Src | 1.2 | [4] |
Application in the Synthesis of p38 MAP Kinase Inhibitors
The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines.[5] As such, inhibitors of p38 MAPK are of significant interest for the treatment of inflammatory diseases.
Experimental Protocol: Buchwald-Hartwig Amination for a p38 MAPK Inhibitor Precursor
This protocol outlines a general procedure for the Buchwald-Hartwig amination to form a key C-N bond in the synthesis of p38 MAPK inhibitors.
-
Reaction Setup: To a dry Schlenk tube, add 2-(Boc-amino)-X-pyridine (where X is a halide, 1.0 eq), the desired aryl or heteroarylamine (1.1 eq), cesium carbonate (1.5 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq), and Xantphos (0.04 eq).
-
Solvent Addition: Add anhydrous and degassed toluene or dioxane.
-
Reaction Execution: Heat the mixture to 100-120 °C under an inert atmosphere for 12-24 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up and Purification: After cooling, dilute the reaction with an organic solvent like ethyl acetate and filter through a pad of Celite. Wash the filtrate with water and brine. Dry the organic layer, concentrate, and purify the residue by column chromatography to yield the desired N-aryl-2-(Boc-amino)pyridine derivative.
Quantitative Data: p38 MAP Kinase Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| BIRB 796 | p38α | 38 | [6] |
| Compound 21 | p38α | 1 | [7] |
| VX-745 | p38α | 16 | [3] |
Application in the Synthesis of VEGFR Inhibitors
Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[8]
Experimental Protocol: Suzuki Coupling for a VEGFR Inhibitor Scaffold
This protocol details a Suzuki coupling reaction to construct a biaryl scaffold common in VEGFR inhibitors.
-
Reaction Setup: In a microwave vial, combine 2-(Boc-amino)-5-iodopyridine (1.0 eq), the desired arylboronic acid or ester (1.5 eq), potassium phosphate (3.0 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.1 eq).
-
Solvent Addition: Add a degassed mixture of a suitable organic solvent (e.g., DMF or dioxane) and water.
-
Reaction Execution: Heat the reaction mixture in a microwave reactor to 120-150 °C for 15-60 minutes. Monitor the reaction by LC-MS.
-
Work-up and Purification: After cooling, partition the mixture between ethyl acetate and water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate. Purify the crude product via flash chromatography.
Quantitative Data: VEGFR-2 Inhibitors
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Sorafenib | VEGFR-2 | 90 | [9] |
| Sunitinib | VEGFR-2 | 80 | [10] |
| Compound 10 | VEGFR-2 | 120 | [8] |
| Compound 11d | VEGFR-2 | sub-nanomolar | [3] |
Signaling Pathway Diagrams
Caption: Simplified Src signaling pathway.[1][11]
Caption: Simplified p38 MAPK signaling pathway.[2][12]
Caption: Simplified VEGFR-2 signaling pathway.[13][14]
Caption: Simplified JAK-STAT signaling pathway.[15][16][17]
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of kinase inhibitors. Its utility in key palladium-catalyzed cross-coupling reactions, coupled with the straightforward removal of the Boc protecting group, provides a robust platform for the construction of complex heterocyclic scaffolds. The protocols and data presented in this document offer a foundation for researchers to design and synthesize novel kinase inhibitors for various therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. upcommons.upc.edu [upcommons.upc.edu]
- 7. Structure-Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5-b]pyridin-2-one-Based p38 MAP Kinase Inhibitors: Part 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 15. researchgate.net [researchgate.net]
- 16. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 17. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-(Boc-amino)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals. The strategic functionalization of this core is crucial for modulating pharmacological properties. Palladium-catalyzed cross-coupling reactions offer a powerful and versatile toolkit for creating diverse carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds under relatively mild conditions. The use of a tert-butyloxycarbonyl (Boc) protecting group on the amino functionality is common, preventing unwanted side reactions and potential catalyst inhibition.
These application notes provide an overview and detailed protocols for several key palladium-catalyzed cross-coupling reactions involving 2-(Boc-amino)pyridine derivatives, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. Challenges associated with these reactions, such as potential catalyst inhibition by the pyridine and amino nitrogens, are addressed through the selection of appropriate ligands and reaction conditions.[1]
General Catalytic Pathway and Experimental Workflow
The majority of palladium-catalyzed cross-coupling reactions proceed through a similar catalytic cycle involving a Pd(0)/Pd(II) redox couple. The cycle typically consists of three fundamental steps: oxidative addition, transmetalation (or a related step), and reductive elimination.[2]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
A typical experimental procedure follows a standardized workflow from setup under an inert atmosphere to final product characterization.
Caption: General experimental workflow for a cross-coupling reaction.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron species with an organic halide or triflate.[3] For this compound, this typically involves reacting a 2-(Boc-amino)halopyridine with an arylboronic acid or vice versa. The reaction is valued for its mild conditions and tolerance of various functional groups.[2]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Pyridine Substrate | Boronic Acid/Ester | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-(Boc-amino)-5-bromopyridine | Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Toluene/H₂O | 85 | 22 | ~85-95¹ |
| 2 | 2-(Boc-amino)-4-chloropyridine | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 12 | ~80-90¹ |
| 3 | This compound-5-boronic acid pinacol ester | 4-Bromoanisole | Pd(PPh₃)₄ (3) | - | Cs₂CO₃ | DME/H₂O | 90 | 16 | ~70-85¹ |
| 4 | 2-(Boc-amino)-3-chloropyridine | Thiophene-2-boronic acid | G3-XPhos (2) | - | K₃PO₄ | t-AmylOH | 110 | 8 | ~90-98¹ |
¹Yields are representative estimates based on similar couplings described in the literature. Optimization is often required.[4][5]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of a 2-(Boc-amino)halopyridine with an arylboronic acid.
Materials:
-
2-(Boc-amino)halopyridine (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃, 2-3 eq)
-
Degassed solvent (e.g., Toluene/H₂O 5:1 or 1,4-Dioxane)
Procedure:
-
To a dry Schlenk flask or oven-dried reaction vial, add the 2-(Boc-amino)halopyridine, arylboronic acid, palladium catalyst, ligand, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.[2]
-
Add the degassed solvent system via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (e.g., 85-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3x).[2]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and MS.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a premier method for forming C-N bonds by coupling an aryl halide or sulfonate with a primary or secondary amine.[6][7] In this context, a 2-(Boc-amino)halopyridine is reacted with a diverse range of amines to synthesize more complex diaminopyridine derivatives, which are valuable in drug discovery.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Amine | Pd Pre-catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | XPhos | NaOt-Bu | Toluene | 100 | 4-12 | ~90-99¹ |
| 2 | Aniline | Pd(OAc)₂ (2) | BINAP | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | ~75-85¹ |
| 3 | Benzylamine | G3-BrettPhos (1.5) | - | K₃PO₄ | sec-Butanol | 100 | 6 | ~88-96¹ |
| 4 | Indole | Pd(OAc)₂ (3) | Xantphos | K₂CO₃ | Toluene | 110 | 24 | ~70-80¹ |
¹Conditions are based on general protocols for aryl halide amination; substrate is assumed to be 2-(Boc-amino)-5-bromopyridine. Yields are representative estimates.[8][9]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general method for the amination of 2-(Boc-amino)-5-bromopyridine.
Materials:
-
2-(Boc-amino)-5-bromopyridine (1.0 eq)
-
Amine (1.1-1.3 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-3 mol%)
-
Ligand (e.g., XPhos, 2-6 mol%)
-
Base (e.g., NaOt-Bu, 1.4 eq)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst, ligand, and base to a dry Schlenk flask.
-
Add the 2-(Boc-amino)-5-bromopyridine and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the flask and heat the mixture in an oil bath to the target temperature (e.g., 100 °C).
-
Stir vigorously and monitor the reaction's progress by TLC or LC-MS.
-
After the starting material is consumed, cool the reaction to room temperature.
-
Quench the reaction carefully with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the residue via flash column chromatography to yield the aminated product.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[10] This reaction is typically co-catalyzed by palladium and a copper(I) salt.[11] It is highly effective for synthesizing alkynyl-substituted 2-(Boc-amino)pyridines, which are versatile intermediates for creating more complex heterocyclic systems.
Data Presentation: Sonogashira Coupling of 2-Amino-3-bromopyridine Derivatives
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96[12] |
| 2 | 4-Methylphenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 94[13] |
| 3 | 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 85[12] |
| 4 | 3-Ethynylpyridine | Pd(CF₃COO)₂ (2.5) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 82[12] |
Data adapted for 2-amino-3-bromopyridine. The Boc-protected analogue is expected to react similarly.
Experimental Protocol: Sonogashira Coupling
This protocol is adapted from the coupling of 2-amino-3-bromopyridine with terminal alkynes.[12][13]
Materials:
-
2-(Boc-amino)halopyridine (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)
-
Ligand (e.g., PPh₃, 5.0 mol%)
-
Copper(I) iodide (CuI, 5.0 mol%)
-
Solvent/Base (e.g., DMF and Et₃N)
Procedure:
-
Under an inert nitrogen atmosphere, add the palladium catalyst, PPh₃, and CuI to a dry 10 mL round-bottomed flask.[13]
-
Add DMF (2.0 mL) and stir the mixture for 30 minutes at room temperature.[13]
-
Add the 2-(Boc-amino)halopyridine (0.5 mmol), the terminal alkyne (0.6 mmol), and Et₃N (1.0 mL).
-
Heat the reaction mixture at 100 °C for 3 hours, or until TLC analysis indicates completion.[12][13]
-
After cooling, dilute the reaction mixture with water (10 mL) and extract with ethyl acetate (3 x 10 mL).[12]
-
Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., ethyl acetate/petroleum ether) to afford the desired 2-(Boc-amino)-alkynylpyridine.[12][13]
Heck Coupling
The Mizoroki-Heck reaction forms a C-C bond by coupling an unsaturated halide with an alkene, creating a substituted alkene.[14] This method allows for the introduction of vinyl and substituted vinyl groups onto the this compound core, providing valuable intermediates for further chemical transformations.[15]
Data Presentation: Representative Conditions for Heck Coupling
| Entry | Alkene | Pd Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ | Et₃N | Acetonitrile | 80 | 12 | ~80-90¹ |
| 2 | n-Butyl acrylate | Pd-complex (0.25) | TBAB | Et₃N | DMF | 130 | 1.5 | ~95¹ |
| 3 | 4-Vinylpyridine | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMF | 100 | 24 | ~70-80¹ |
| 4 | Methyl methacrylate | Pd(OAc)₂ (2) | PPh₃ | NaOAc | DMA | 120 | 18 | ~65-75¹ |
¹Conditions and yields are representative estimates for the coupling of 2-(Boc-amino)-5-bromopyridine, based on general Heck reaction protocols.[15][16]
Experimental Protocol: Heck Coupling
This protocol provides a general method for the Heck coupling of 2-(Boc-amino)-5-bromopyridine with an alkene.
Materials:
-
2-(Boc-amino)-5-bromopyridine (1.0 eq)
-
Alkene (1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%)
-
Base (e.g., Et₃N, 2-3 eq)
-
Additive (optional, e.g., TBAB)
-
Anhydrous, degassed solvent (e.g., DMF or Acetonitrile)
Procedure:
-
Add 2-(Boc-amino)-5-bromopyridine, the palladium catalyst, and any solid additives to a dry reaction vessel.
-
Evacuate and backfill the vessel with an inert gas.
-
Add the degassed solvent, the alkene, and the base via syringe.
-
Heat the reaction mixture to the specified temperature (e.g., 80-130 °C) with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting halide is consumed.
-
Cool the mixture to room temperature and filter off any solids.
-
Dilute the filtrate with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to isolate the vinylated pyridine product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Hetaryl Halides [organic-chemistry.org]
- 5. Potassium Boc-Protected Secondary Aminomethyltrifluoroborates: Synthesis and Suzuki–Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
- 16. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: Directed Ortho-Metalation of 2-(Boc-amino)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Directed ortho-metalation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the proton at the position ortho to the DMG. The resulting organometallic intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents with high regiocontrol.
The tert-butoxycarbonyl (Boc) protecting group on an amino substituent serves as an effective DMG. In the case of 2-(Boc-amino)pyridine, the Boc-amino group directs the lithiation exclusively to the C-3 position of the pyridine ring. This method provides a reliable and efficient route to 3-substituted-2-(Boc-amino)pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. The reaction is typically carried out at low temperatures in an ethereal solvent to ensure the stability of the lithiated intermediate and to minimize side reactions.
Applications
The directed ortho-metalation of this compound is a versatile reaction with numerous applications in organic synthesis and drug discovery. The ability to introduce a wide array of functional groups at the 3-position of the 2-aminopyridine scaffold opens up avenues for the synthesis of diverse compound libraries for screening and lead optimization.
Key applications include:
-
Synthesis of Substituted Pyridines: This methodology allows for the straightforward synthesis of 3-halo, 3-alkyl, 3-aryl, 3-silyl, and 3-carbonyl substituted 2-aminopyridines.
-
Fragment-Based Drug Discovery: The functionalized 2-aminopyridine core can be used as a key building block in fragment-based drug discovery programs.
-
Lead Optimization: The introduction of various substituents at the 3-position allows for the fine-tuning of the physicochemical and pharmacological properties of lead compounds.
-
Cross-Coupling Reactions: The introduction of a halide or a silyl group at the 3-position provides a handle for further functionalization via transition-metal-catalyzed cross-coupling reactions.
Reaction Mechanism and Experimental Workflow
The directed ortho-metalation of this compound proceeds through a well-defined mechanism involving the formation of a lithiated intermediate. The general workflow for this reaction is straightforward and can be adapted for various electrophiles.
Caption: Reaction mechanism of directed ortho-metalation.
Caption: General experimental workflow for DoM.
Data Presentation: Reaction of 3-Lithio-2-(Boc-amino)pyridine with Various Electrophiles
The following table summarizes the yields of 3-substituted-2-(Boc-amino)pyridines obtained from the reaction of the in situ generated 3-lithio-2-(Boc-amino)pyridine with a range of electrophiles. The data is adapted from studies on the closely related 2-(pivaloylamino)pyridine, and similar yields are expected for the Boc-protected substrate under optimized conditions.[1]
| Entry | Electrophile | Product (E) | Yield (%) |
| 1 | D₂O | D | 87 |
| 2 | MeI | Me | 72 |
| 3 | Me₃SiCl | SiMe₃ | 86 |
| 4 | Me₂NCHO (DMF) | CHO | 54 |
| 5 | (MeS)₂ | SMe | 67 |
| 6 | EtOCOCl | CO₂Et | 65 |
| 7 | PhCHO | CH(OH)Ph | 63 |
Experimental Protocols
Materials and Methods
-
All reactions should be carried out under an inert atmosphere (nitrogen or argon) using standard Schlenk techniques.
-
Tetrahydrofuran (THF) should be freshly distilled from sodium/benzophenone ketyl prior to use.
-
n-Butyllithium (n-BuLi) solution in hexanes should be titrated prior to use.
-
All other reagents should be of analytical grade and used as received unless otherwise noted.
-
Thin-layer chromatography (TLC) should be performed on silica gel plates with visualization by UV light.
-
Column chromatography should be performed using silica gel.
General Procedure for the Directed Ortho-Metalation of this compound
-
To a solution of this compound (1.0 equiv) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equiv) dropwise.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add a solution of the desired electrophile (1.2 equiv) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3-substituted-2-(Boc-amino)pyridine.
Example Protocol: Synthesis of tert-butyl (3-iodo-2-pyridinyl)carbamate
-
To a solution of this compound (1.94 g, 10.0 mmol) in anhydrous THF (50 mL) at -78 °C under a nitrogen atmosphere, add n-BuLi (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol) dropwise over 10 minutes.
-
Stir the resulting pale yellow solution at -78 °C for 1 hour.
-
Add a solution of iodine (3.05 g, 12.0 mmol) in anhydrous THF (20 mL) dropwise to the reaction mixture at -78 °C. The color of the solution will turn dark brown.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction with saturated aqueous sodium thiosulfate solution until the brown color disappears, followed by the addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford tert-butyl (3-iodo-2-pyridinyl)carbamate as a white solid.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield for Boc Protection of 2-Aminopyridine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the Boc protection of 2-aminopyridine.
Troubleshooting Guide
This guide addresses specific issues that may arise during the Boc protection of 2-aminopyridine, offering potential causes and solutions to improve reaction outcomes.
Q1: Why is my reaction yield for the Boc protection of 2-aminopyridine consistently low?
Low yields in this reaction can stem from several factors, primarily the reduced nucleophilicity of the amino group in 2-aminopyridine.[1][2] Here are common causes and potential solutions:
-
Incomplete Reaction: The reaction may not be reaching completion due to the low reactivity of 2-aminopyridine.[1][2][3]
-
Solution 1: Optimize Reaction Conditions. Increasing the reaction temperature or prolonging the reaction time can help drive the reaction to completion.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Solution 2: Use a Catalyst. A catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate by activating the Boc anhydride.[1][4]
-
Solution 3: Alternative Reagents. For challenging cases, using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with Hydroxybenzotriazole (HOBT) has been shown to improve yields significantly.[5][6]
-
-
Suboptimal Base: The choice and amount of base are critical for activating the amine.
-
Poor Solubility: If the starting material is not fully dissolved, the reaction can be slow or incomplete.[1][2]
Q2: I am observing the formation of multiple products in my reaction. What are they and how can I prevent them?
The formation of multiple products is a common issue, often due to side reactions.
-
Di-Boc Protection: This occurs when both hydrogen atoms on the primary amine are substituted with a Boc group.[1] This is more likely when a large excess of Boc anhydride ((Boc)₂O) and a strong base are used.[4]
-
Side reactions involving the pyridine ring: The pyridine nitrogen can also react under certain conditions.
-
Solution: Careful control of reaction conditions, such as temperature and the choice of base, can minimize this. Using milder conditions is generally preferred.
-
Q3: I am having difficulty purifying the final product, Boc-2-aminopyridine.
Purification can be challenging due to the properties of the product and potential impurities.
-
Emulsion during Workup: Emulsions can form during the aqueous workup, making phase separation difficult.[1]
-
Solution: Adding brine (saturated NaCl solution) to the aqueous layer can help break up emulsions.[1]
-
-
Removal of Excess (Boc)₂O: Unreacted Boc anhydride can co-elute with the product during chromatography.
-
Chromatography Issues: The product may be difficult to separate from starting material or byproducts.
Frequently Asked Questions (FAQs)
Q1: Is a base always necessary for the Boc protection of 2-aminopyridine?
While not strictly required as the tert-butoxide generated during the reaction is basic, a base is commonly used to accelerate the reaction, especially for less nucleophilic amines like 2-aminopyridine.[1]
Q2: What is the role of DMAP in the Boc protection reaction?
DMAP acts as a nucleophilic catalyst. It reacts with Boc anhydride to form a more reactive intermediate, which is then more readily attacked by the weakly nucleophilic 2-aminopyridine.[1]
Q3: What are the most common side reactions during Boc protection and how can they be minimized?
The most common side reaction is the formation of the di-Boc protected product.[1] This can be minimized by carefully controlling the stoichiometry of the Boc anhydride and monitoring the reaction progress.[1][4]
Q4: How can I monitor the progress of the reaction?
The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This allows you to determine when the starting material has been consumed and to avoid the formation of side products from over-reaction.
Experimental Protocols & Data
Table 1: Comparison of Reaction Conditions for Boc Protection of 2-Aminopyridine
| Method | Reagents | Solvent | Base | Temp. | Time | Yield | Reference |
| Standard | 2-Aminopyridine, (Boc)₂O, DMAP (cat.) | DCM | TEA | RT | 8h | 60% | [5][6] |
| EDCI/HOBT | 2-Aminopyridine, (Boc)₂O, EDCI, HOBT | DCM | TEA | RT | 2h | 90% | [6] |
| NaI/DMAP | 1-(pyridin-2-yl)thiourea, (Boc)₂O, NaI | THF | DMAP | RT | 10s | >98% | [9] |
Note: The NaI/DMAP method was used for a thiourea derivative of 2-aminopyridine and demonstrates a highly efficient alternative.
Detailed Experimental Protocol (EDCI/HOBT Method)
This protocol is based on a high-yield method reported in the literature.[5][6]
-
Dissolution: Dissolve 2-aminopyridine (1.0 eq) in dichloromethane (DCM).
-
Reagent Addition: To the stirred solution, add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5-3.0 eq), Hydroxybenzotriazole (HOBT) (0.05-0.1 eq), and triethylamine (TEA) (1.5-3.0 eq).
-
Boc Anhydride Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5-2.0 eq) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 0.5-2 hours.
-
Monitoring: Monitor the reaction progress by TLC until the starting material disappears.
-
Work-up:
-
Wash the reaction mixture with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solution under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the Boc protection of 2-aminopyridine.
Troubleshooting Decision Tree
Caption: Troubleshooting decision tree for low yield in Boc protection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 6. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 7. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 8. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. “Click-like” Boc protection of unreactive amine via solvent gelation with potential application for PET tracer development | Journal of Nuclear Medicine [jnm.snmjournals.org]
preventing the formation of di-Boc byproducts in 2-aminopyridine protection
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to prevent the formation of N,N-di-Boc byproducts during the protection of 2-aminopyridine.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of di-Boc formation on 2-aminopyridine?
A1: The formation of the di-Boc byproduct is a two-step process. Initially, the primary amino group of 2-aminopyridine reacts with one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) to yield the desired mono-Boc protected product. However, if the reaction conditions are not carefully controlled (e.g., presence of a strong base or excess (Boc)₂O), the proton on the newly formed carbamate (N-H) can be abstracted. This deprotonation increases the nucleophilicity of the nitrogen atom, which then attacks a second molecule of (Boc)₂O, resulting in the undesired di-Boc byproduct.[1]
Q2: Why does the use of 4-Dimethylaminopyridine (DMAP) often lead to an increase in di-Boc formation?
A2: 4-Dimethylaminopyridine (DMAP) is a highly effective nucleophilic catalyst that reacts with (Boc)₂O to form a reactive N-Boc-pyridinium intermediate.[1][2] This intermediate is more electrophilic than (Boc)₂O itself, which accelerates the rate of both the initial mono-protection and the subsequent second Boc addition, thereby increasing the likelihood of di-Boc byproduct formation.[1][2]
Q3: What are the key reaction parameters to control to minimize di-Boc formation?
A3: To favor the formation of the mono-Boc product and minimize the di-Boc byproduct, careful control of the following parameters is crucial:
-
Stoichiometry of (Boc)₂O: Use a controlled amount, typically between 1.0 and 1.2 equivalents, to reduce the availability of the reagent for a second reaction.[1]
-
Reaction Temperature: Conduct the reaction at lower temperatures, generally from 0 °C to room temperature, as higher temperatures can favor the formation of the di-Boc product.[1]
-
Base Selection: Employ weaker, non-nucleophilic bases like sodium bicarbonate (NaHCO₃) or triethylamine (TEA). Stronger bases can deprotonate the mono-Boc product, promoting the second addition.[1]
-
DMAP Usage: Avoid using DMAP or use it in strictly catalytic amounts, as it can significantly accelerate the formation of the di-Boc byproduct.[1][2]
-
Reaction Time: Monitor the reaction progress closely using techniques like TLC or HPLC and stop the reaction as soon as the starting material is consumed to prevent further reaction.[1]
Q4: How can I quantify the ratio of mono-Boc to di-Boc product in my reaction mixture?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for quantifying the ratio of mono- and di-Boc products. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is typically effective for separating the starting material, the mono-Boc, and the di-Boc products.[1]
Troubleshooting Guide
This section addresses common issues encountered during the Boc protection of 2-aminopyridine and provides actionable solutions.
Problem: Significant formation of di-Boc byproduct despite using standard protocols.
| Potential Cause | Troubleshooting Step | Rationale |
| Excess (Boc)₂O | Reduce the equivalents of (Boc)₂O to 1.0-1.05. | Minimizes the availability of the reagent for the second Boc addition.[1] |
| High Reaction Temperature | Perform the reaction at 0 °C or lower. | Di-Boc formation is often favored at elevated temperatures.[1] |
| Use of a Strong Base | Switch to a weaker base such as NaHCO₃ or work in the absence of a base if possible. | Strong bases can deprotonate the mono-Boc intermediate, increasing its nucleophilicity.[1] |
| Presence of DMAP | Exclude DMAP from the reaction mixture. | DMAP catalyzes both mono- and di-Boc formation, often leading to over-reaction.[1][2] |
| Prolonged Reaction Time | Monitor the reaction closely by TLC/HPLC and quench it as soon as the 2-aminopyridine is consumed. | Extended reaction times increase the probability of the second Boc addition.[1] |
Problem: The reaction is sluggish and incomplete, and forcing conditions lead to di-Boc formation.
| Potential Cause | Troubleshooting Step | Rationale |
| Low Nucleophilicity of the Amine | Consider alternative protection strategies or activating agents. A patented method suggests using EDCI and HOBT to improve yield and selectivity.[3][4] | For less reactive amines, standard conditions may be insufficient, and forcing them can lead to side products. |
| Poor Solubility | Choose a solvent system in which the 2-aminopyridine derivative is fully soluble. Common solvents include THF, DCM, or acetonitrile.[5] | Incomplete dissolution can lead to slow and inefficient reactions. |
Experimental Protocols
Protocol 1: Standard Boc Protection of 2-Aminopyridine with Minimized Di-Boc Formation
This protocol is designed to favor the formation of the mono-Boc product.
-
Dissolution: Dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (concentration range of 0.1 to 0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add a mild base, such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq).
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05-1.1 eq) in the same solvent to the cooled reaction mixture over a period of 30-60 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with water. Extract the product with an organic solvent like ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. If necessary, purify the crude product by column chromatography on silica gel.[1]
Protocol 2: Alternative Boc Protection using EDCI/HOBT
This method has been reported to provide high yield and selectivity for the mono-Boc protected aminopyridine.[3][4]
-
Dissolution: At room temperature, dissolve 2-aminopyridine (1.0 eq) in dichloromethane (DCM).
-
Reagent Addition: To the stirred solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5 eq), 1-hydroxybenzotriazole (HOBT) (0.05 eq), triethylamine (TEA) (1.5 eq), and di-tert-butyl dicarbonate ((Boc)₂O) (1.5 eq).
-
Reaction: Continue stirring at room temperature for approximately 2 hours.
-
Work-up and Purification: The reaction mixture is washed, the organic layer is dried and concentrated, and the product is purified by column chromatography.[3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 3. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 4. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-(Boc-amino)pyridine Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common issues encountered during the purification of 2-(Boc-amino)pyridine derivatives using column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound derivative streaking or tailing on the silica gel column?
A1: Peak tailing is a common issue when purifying basic compounds like pyridine derivatives on silica gel. This is primarily due to the interaction of the basic nitrogen atom in the pyridine ring with acidic silanol groups on the surface of the silica gel. This strong interaction leads to poor separation and broad peaks.
Q2: How can I prevent my compound from streaking or tailing?
A2: To minimize tailing, you can add a basic modifier to your eluent system. A small amount of triethylamine (TEA), typically 0.1-1% (v/v), is commonly added to the mobile phase. The triethylamine will preferentially interact with the acidic silanol groups, effectively "masking" them from your basic compound and allowing for a more symmetrical peak shape.
Q3: My compound is not moving from the origin of the column. What should I do?
A3: If your compound is not eluting from the column, the mobile phase is likely not polar enough. You should gradually increase the polarity of your eluent. For example, if you are using a hexane/ethyl acetate system, you can increase the percentage of ethyl acetate. It is crucial to make this change gradually to ensure good separation from any impurities.
Q4: I am seeing poor separation between my desired product and an impurity. What are my options?
A4: Poor separation can be due to several factors. Here are a few troubleshooting steps:
-
Optimize the Solvent System: Experiment with different solvent systems using Thin Layer Chromatography (TLC) before running the column. The ideal solvent system should give your product an Rf value of approximately 0.2-0.3 and provide good separation from impurities.
-
Reduce the Column Loading: Overloading the column can lead to broad bands and poor separation. As a general rule, the ratio of silica gel to your crude product should be at least 50:1.
-
Decrease the Flow Rate: A slower flow rate can allow for better equilibration between the stationary and mobile phases, leading to improved resolution.
-
Try a Different Stationary Phase: If separation on silica gel is consistently poor, consider using a different stationary phase, such as alumina (basic or neutral) or a functionalized silica gel (e.g., amino-propyl).
Q5: Can I use a solvent system other than ethyl acetate and hexane?
A5: Yes, other solvent systems can be effective. Dichloromethane/methanol is another common choice, especially for more polar compounds. As with any system, the addition of a small amount of triethylamine is recommended to prevent tailing.
Troubleshooting Guide
This section provides a systematic approach to resolving common problems during the column chromatography of this compound derivatives.
Problem: Product is not eluting or has very low Rf on TLC.
Problem: Significant peak tailing is observed.
Data Presentation
The following tables provide suggested starting solvent systems for the purification of this compound derivatives. The Rf values are approximate and should be optimized for your specific compound and reaction mixture using TLC.
Table 1: Suggested Solvent Systems for TLC Analysis
| Solvent System (v/v/v) | Typical Rf Range for this compound | Notes |
| Ethyl Acetate / Hexane (30:70) | 0.2 - 0.4 | Good starting point for many derivatives. Adjust ratio as needed. |
| Ethyl Acetate / Hexane / Triethylamine (30:70:0.5) | 0.25 - 0.45 | Addition of TEA helps to reduce tailing. |
| Dichloromethane / Methanol (98:2) | 0.3 - 0.5 | Suitable for more polar derivatives. |
| Dichloromethane / Methanol / Triethylamine (98:2:0.5) | 0.35 - 0.55 | Improves peak shape for polar compounds. |
Table 2: Column Chromatography Loading Capacity Guidelines
| Column Diameter (mm) | Silica Gel Amount (g) | Typical Crude Sample Load (mg) |
| 20 | 12 | 100 - 250 |
| 30 | 25 | 250 - 500 |
| 40 | 40 | 500 - 1000 |
| 50 | 80 | 1000 - 2000 |
Experimental Protocols
Detailed Protocol for Flash Column Chromatography of this compound
This protocol provides a general procedure that should be optimized based on TLC analysis of your specific crude product.
1. Preparation of the Eluent:
-
Based on TLC analysis, prepare a suitable mobile phase. A common starting point is a mixture of ethyl acetate and hexane (e.g., 20-30% ethyl acetate in hexane).
-
Add 0.1-1% (v/v) of triethylamine to the eluent to prevent peak tailing.
2. Column Packing:
-
Select an appropriately sized column based on the amount of crude material (see Table 2).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent.
-
Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed bed without air bubbles. Gently tap the column to aid in packing.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during sample loading.
-
Equilibrate the column by passing 2-3 column volumes of the initial eluent through the packed silica.
3. Sample Loading:
-
Wet Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the silica bed using a pipette.
-
Dry Loading: If the compound has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a flask bulb or regulated air/nitrogen) to achieve a steady flow rate.
-
Begin collecting fractions immediately.
-
Monitor the elution of your compound by TLC analysis of the collected fractions.
-
If your compound is eluting too slowly, you can gradually increase the polarity of the eluent.
5. Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.
Logical Relationships in Troubleshooting
The following diagram illustrates the relationship between common problems, their potential causes, and suggested solutions.
Technical Support Center: Deprotection of 2-(Boc-amino)pyridine
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and detailed protocols for the successful deprotection of 2-(tert-butoxycarbonylamino)pyridine.
Frequently Asked Questions (FAQs)
Q1: Why is my 2-(Boc-amino)pyridine deprotection incomplete?
A1: Incomplete deprotection of this compound is a common issue primarily due to the basic nature of the pyridine nitrogen. This nitrogen atom can be protonated by the acid (e.g., trifluoroacetic acid - TFA) used for deprotection, effectively reducing the concentration of acid available to cleave the Boc group.[1] This necessitates harsher conditions, such as higher acid concentrations or longer reaction times, compared to other Boc-protected amines.[2] Other factors can include insufficient reaction time, low reaction temperature, steric hindrance, or poor reagent quality.[1][3]
Q2: What are the standard acidic conditions for deprotecting this compound, and how can I optimize them?
A2: Standard conditions often involve treating the substrate with a solution of 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 1-4 hours at room temperature.[4] If you are experiencing incomplete deprotection, consider the following optimization strategies:
-
Increase Acid Concentration: Gradually increase the TFA concentration. A 50% TFA in DCM solution is a good starting point for more challenging substrates.[2]
-
Prolong Reaction Time: Extend the reaction time and monitor the progress closely using TLC or LC-MS.[1]
-
Switch to a Stronger Acid System: A 4M solution of hydrogen chloride (HCl) in 1,4-dioxane is a highly effective alternative that can often drive the reaction to completion.[5][6][7]
Q3: I'm observing side products in my reaction. What are they, and how can I prevent them?
A3: A common side reaction during Boc deprotection is tert-butylation. The electrophilic tert-butyl cation generated during the reaction can alkylate nucleophilic sites on your molecule.[1] For 2-aminopyridine, this is less of a concern unless other nucleophilic functional groups are present in the molecule. To mitigate this, especially with more complex substrates, you can add a "scavenger" to the reaction mixture. Common scavengers like triisopropylsilane (TIS) or anisole can trap the tert-butyl cation before it reacts with your product.[8]
Q4: Are there any alternatives to strong acid deprotection for sensitive substrates?
A4: Yes, if your substrate contains other acid-labile functional groups, thermal deprotection is a viable alternative. This method involves heating the this compound in a suitable solvent, such as methanol or even water, at elevated temperatures (typically 100-150°C).[9][10] This avoids the use of strong acids altogether, though optimization of temperature and reaction time is crucial to prevent thermal degradation.[9]
Troubleshooting Guide
If you are facing challenges with the deprotection of this compound, this troubleshooting guide provides a systematic approach to identify and resolve the issue.
| Problem | Potential Cause | Suggested Solution |
| Incomplete Deprotection | Insufficient acid strength or concentration due to pyridine nitrogen protonation.[1] | Increase TFA concentration (e.g., to 50% in DCM) or switch to 4M HCl in dioxane.[2][5] |
| Inadequate reaction time or temperature.[3] | Prolong the reaction time at room temperature or gently heat the reaction to 40°C, monitoring carefully for side products.[1][5] | |
| Poor quality of acidic reagent (e.g., TFA has absorbed water).[1] | Use a fresh, unopened bottle of the acidic reagent. | |
| Side Product Formation (tert-butylation) | Reactive tert-butyl cation alkylating nucleophilic sites on the substrate.[1] | Add a scavenger, such as triisopropylsilane (TIS) or anisole (typically 2.5-5% v/v), to the reaction mixture.[8] |
| Substrate Degradation | Presence of other acid-sensitive functional groups in the molecule. | Consider using a milder deprotection method, such as thermal deprotection.[9] |
Quantitative Data Summary
The choice of deprotection method depends on the specific requirements of your synthesis, including the presence of other functional groups and the desired reaction efficiency. The following table summarizes common conditions and reported outcomes for the deprotection of Boc-protected amines, providing a starting point for optimization.
| Method | Reagent/Conditions | Typical Reaction Time | Typical Yield | Notes |
| Standard Acidic | 20-50% TFA in DCM, room temperature | 1-4 hours[4] | >90% | A common starting point, but may require optimization for 2-aminopyridine.[4] |
| Stronger Acidic | 4M HCl in 1,4-dioxane, room temperature | 30 minutes - 2 hours[7][11] | >95%[7] | Highly effective for complete deprotection; product is the hydrochloride salt.[11] |
| Thermal | Methanol or Trifluoroethanol, 120-240°C | 25 minutes - 1.5 hours[10] | 70-95%[10] | A good alternative for acid-sensitive substrates, though higher temperatures may be required.[9] |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol outlines a general procedure for the deprotection of this compound using TFA.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the this compound in anhydrous DCM (concentration typically 0.1-0.5 M).[4]
-
Addition of TFA: Cool the solution to 0°C in an ice bath. Slowly add TFA dropwise to the stirred solution to the desired concentration (e.g., 50% v/v).[4]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove excess DCM and TFA.[12]
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Carefully wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize residual acid. Caution: CO₂ evolution may cause pressure buildup.[5]
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude 2-aminopyridine.[5]
-
Protocol 2: Deprotection using 4M HCl in 1,4-Dioxane
This method is highly efficient and often provides the deprotected amine as its hydrochloride salt, which can be advantageous for purification and storage.
Materials:
-
This compound
-
4M Hydrogen Chloride (HCl) in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Reaction: Suspend the this compound in a 4M solution of HCl in 1,4-dioxane.[5]
-
Stir the mixture at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.[5]
-
Work-up:
-
Evaporate the solvent under vacuum to obtain the crude 2-aminopyridine hydrochloride salt.[5]
-
Triturate the resulting solid with diethyl ether to precipitate the product.[11]
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.[1]
-
If the free amine is required, a basic work-up with a mild base (e.g., NaHCO₃) can be performed.[5]
-
Visualizations
Caption: Mechanism of acid-catalyzed Boc deprotection of this compound.
Caption: Troubleshooting workflow for incomplete deprotection.
Caption: Decision-making guide for selecting a deprotection strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 10. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Boc Deprotection - HCl [commonorganicchemistry.com]
- 12. rsc.org [rsc.org]
Technical Support Center: Improving Regioselectivity of Reactions with 2-(Boc-amino)pyridine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the regioselective functionalization of 2-(Boc-amino)pyridine.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the Boc-amino group in directing the regioselectivity of reactions on the pyridine ring?
A1: The N-tert-butoxycarbonyl (Boc) amino group at the C2 position is a powerful directing group. In directed ortho-metalation (DoM), it acts as a strong directing metalation group (DMG), facilitating deprotonation at the adjacent C3 position by coordinating with an organolithium base.[1][2] For electrophilic aromatic substitution reactions, the Boc-amino group is an activating ortho, para-director. This means it electronically favors substitution at the C3 and C5 positions.
Q2: Why am I getting a mixture of C3 and C5 isomers during electrophilic halogenation?
A2: The formation of a mixture of C3 and C5 isomers during electrophilic halogenation is a common challenge. This is due to the interplay of two directing effects: the inherent electronic preference of the pyridine ring for substitution at the C3 and C5 positions, and the strong ortho, para-directing effect of the C2 Boc-amino group, which also favors these positions. The exact ratio of isomers can be sensitive to the specific halogenating agent, solvent, and reaction temperature.
Q3: Can I achieve functionalization at the C6 position of this compound?
A3: Direct functionalization at the C6 position is challenging due to the strong directing effect of the Boc-amino group towards the C3 position for metalation and the electronic preference for C3/C5 in electrophilic substitution. While some specialized methods exist for C6 functionalization of pyridines, they often require multi-step sequences or specific catalytic systems that may not be straightforward for this substrate.
Troubleshooting Guides
Issue 1: Low Yield in Directed ortho-Metalation (DoM) at the C3 Position
Problem: You are attempting to functionalize the C3 position via DoM, but the reaction yield is consistently low.
Possible Causes and Solutions:
-
Inadequate Deprotonation: The choice of organolithium base is critical. While n-BuLi is commonly used, the more basic and sterically hindered sec-BuLi or t-BuLi can sometimes lead to more efficient deprotonation, especially if the substrate is sterically demanding or if there are competing side reactions.[2][3]
-
Incorrect Reaction Temperature: Lithiation of pyridines requires low temperatures, typically -78 °C, to prevent side reactions such as nucleophilic addition of the organolithium reagent to the pyridine ring.[4] Ensure your reaction is maintained at this temperature during the deprotonation step.
-
Presence of Water: Organolithium reagents are extremely sensitive to moisture. Ensure all glassware is flame-dried, and all solvents and reagents are anhydrous. Even trace amounts of water can quench the organolithium reagent and the lithiated intermediate, drastically reducing the yield.
-
Degradation of the Lithiated Intermediate: The lithiated pyridine intermediate can be unstable, especially if the temperature is not strictly controlled. It is crucial to add the electrophile at low temperature and to allow the reaction to proceed to completion before warming to room temperature.
Troubleshooting Workflow for Low Yield in DoM
Caption: A flowchart for troubleshooting low yields in DoM reactions.
Issue 2: Poor Regioselectivity in Electrophilic Halogenation
Problem: Your halogenation reaction is producing an inseparable mixture of C3 and C5 isomers.
Possible Causes and Solutions:
-
Halogenating Agent: The choice of halogenating agent can influence the regioselectivity. For bromination, N-Bromosuccinimide (NBS) is a common choice. For iodination, N-Iodosuccinimide (NIS) is often used.[5][6] The reactivity and steric bulk of the halogen source can affect the preference for the C3 versus the C5 position.
-
Solvent Effects: The polarity of the solvent can play a role in stabilizing the intermediates of electrophilic attack at different positions. Experimenting with a range of solvents from non-polar (e.g., CCl₄, hexane) to polar aprotic (e.g., acetonitrile, DMF) can help to favor one isomer over the other.
-
Temperature Control: Electrophilic aromatic substitutions can be sensitive to temperature. Running the reaction at a lower temperature may increase the selectivity by favoring the product formed from the lower energy transition state.
Competing Pathways in Electrophilic Halogenation
References
- 1. baranlab.org [baranlab.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. benchchem.com [benchchem.com]
- 6. Selective C–H Iodination of (Hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions of 2-(Boc-amino)pyridine Under Strong Basic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Boc-amino)pyridine under strong basic conditions, such as those typically employed for directed ortho-lithiation.
Frequently Asked Questions (FAQs)
Q1: I am attempting to perform a directed ortho-lithiation on this compound, but I am getting a low yield of my desired 3-substituted product. What are the common side reactions?
A1: Low yields in the ortho-lithiation of this compound are often due to competing side reactions. The most common side reactions include:
-
Nucleophilic Addition: The organolithium reagent (e.g., n-BuLi) can act as a nucleophile and add to the C6 position of the pyridine ring, leading to the formation of a dihydropyridine intermediate.
-
Incorrect Regioselectivity: While the N-Boc-amino group is a strong directing group for lithiation at the C3 position, deprotonation can sometimes occur at the C6 position, especially with certain base systems.
-
Cleavage of the Boc Group: Although the Boc group is generally stable under basic conditions, very strong bases or elevated temperatures can lead to its cleavage.
-
Reaction with Solvent: At temperatures above -78 °C, organolithium reagents like n-BuLi can deprotonate common ether solvents such as tetrahydrofuran (THF).[1]
Q2: How can I minimize the nucleophilic addition of my organolithium reagent to the pyridine ring?
A2: Nucleophilic addition is a common issue when using organolithium reagents with pyridines.[2] To minimize this side reaction, consider the following:
-
Use a Sterically Hindered Base: Switching from n-butyllithium (n-BuLi) to a more sterically hindered base like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) can significantly reduce nucleophilic addition.[3]
-
Maintain Low Temperatures: Performing the reaction at very low temperatures (typically -78 °C) is crucial. At higher temperatures, the rate of nucleophilic addition can increase.
-
Use a Mixed-Amide Base: In some cases, using a mixed lithium-aminoalkoxide base (e.g., nBuLi-LiDMAE) can favor deprotonation over addition, although this can sometimes alter the regioselectivity.[4]
Q3: My reaction is giving me a mixture of 3-substituted and 6-substituted products. How can I improve the regioselectivity for the C3 position?
A3: The N-Boc-amino group is a powerful directing group for ortho-lithiation at the C3 position. However, factors such as the choice of base and reaction conditions can influence regioselectivity. To favor C3 lithiation:
-
Choice of Base: For 2-substituted pyridines with a directing metalating group, n-BuLi or t-BuLi are often effective in directing lithiation to the C3 position.[3] The use of bulky alkyllithiums like t-BuLi at low temperatures can enhance C3 selectivity.[3]
-
Avoid Certain Mixed Bases: While useful for other substrates, some mixed-base systems like nBuLi-LiDMAE have been shown to direct lithiation to the C6 position of other 2-substituted pyridines.[4]
Q4: Can the Boc protecting group be cleaved under the strong basic conditions used for lithiation?
A4: While the Boc group is known for its stability in basic media, its cleavage under strongly basic (superbasic) conditions, especially at temperatures above -78 °C or with prolonged reaction times, is possible, although less common than other side reactions. If you suspect Boc group cleavage, ensure your reaction is carried out at a sufficiently low temperature and for the minimum time necessary for lithiation.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired 3-Substituted Product
| Possible Cause | Troubleshooting Steps |
| Nucleophilic addition of organolithium reagent | Switch from n-BuLi to a sterically hindered base like LDA. Ensure the reaction temperature is maintained at or below -78 °C. |
| Incorrect regioselectivity (lithiation at C6) | Use t-BuLi instead of n-BuLi to increase steric hindrance and favor C3 lithiation. Avoid mixed-base systems known to favor C6 lithiation. |
| Cleavage of the Boc group | Strictly maintain low temperatures (-78 °C). Minimize reaction time after the addition of the organolithium reagent. |
| Reaction with solvent (THF) | Keep the reaction temperature at or below -78 °C. If higher temperatures are necessary, consider a less reactive solvent like diethyl ether. |
| Inactive organolithium reagent | Titrate the organolithium reagent prior to use to determine its exact concentration. Use a fresh bottle of the reagent if possible. |
| Insufficient deprotonation | Increase the equivalents of the organolithium base (e.g., from 1.1 to 1.5 equivalents). |
Problem 2: Formation of Multiple Unidentified Byproducts
| Possible Cause | Troubleshooting Steps |
| Reaction temperature too high | Ensure the reaction is maintained at -78 °C throughout the addition of the base and electrophile. Use a cryostat or a well-insulated dry ice/acetone bath. |
| Decomposition of the lithiated intermediate | Add the electrophile as soon as the lithiation is complete. Avoid letting the lithiated species stir for extended periods, even at low temperatures. |
| Presence of oxygen or moisture | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Reaction of the electrophile with the base | Add the electrophile at low temperature after the lithiation is complete. If the electrophile is acidic, it may be quenched by the excess base. |
Data Presentation
The following table summarizes typical yields for the directed ortho-lithiation of 2-(pivaloylamino)pyridine, a substrate with similar reactivity to this compound, followed by quenching with various electrophiles. This data can serve as a benchmark for expected yields.
Table 1: Yields of 3-Substituted 2-(Pivaloylamino)pyridines via Lithiation [3]
| Electrophile | Product (E) | Yield (%) | Conditions |
| D₂O | D | 87 | n-BuLi, THF, 0 °C |
| MeI | Me | 72 | n-BuLi, THF, 0 °C |
| Me₃SiCl | Me₃Si | 86 | n-BuLi, THF, 0 °C |
| (MeS)₂ | MeS | 67 | n-BuLi, THF, 0 °C |
| PhCHO | PhCH(OH) | 63 | n-BuLi, THF, 0 °C |
| (MeS)₂ (on 6-fluoro substrate) | MeS | 70 | t-BuLi, Et₂O, -78 °C |
Experimental Protocols
Protocol 1: General Procedure for the ortho-Lithiation of this compound and Trapping with an Electrophile
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (or other strong base like LDA)
-
Electrophile
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve this compound (1.0 eq.) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the organolithium reagent (e.g., n-BuLi, 1.1-1.2 eq.) dropwise to the stirred solution, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Add a solution of the electrophile (1.2-1.5 eq.) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to stir at -78 °C for an additional 1-3 hours, then slowly warm to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Potential reaction pathways of this compound with a strong base.
Caption: Troubleshooting workflow for low-yield ortho-lithiation reactions.
References
Technical Support Center: Work-up Procedures for Reactions Involving 2-(Boc-amino)pyridine
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(Boc-amino)pyridine and its derivatives.
Troubleshooting and FAQs
This section addresses common issues encountered during the work-up of reactions involving this compound.
Q1: My product has low solubility in common extraction solvents, leading to poor recovery. What can I do?
A1: this compound itself has good solubility in solvents like dichloromethane (DCM) and ethyl acetate.[1] However, the solubility of your final product can vary significantly based on its overall structure.
-
Solvent Screening: If your product is polar, consider using a more polar extraction solvent like a mixture of DCM with isopropanol (e.g., 30% isopropanol in DCM).[2]
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than one large extraction to improve efficiency.
-
Salting Out: If your product has some water solubility, adding brine (saturated aqueous NaCl solution) to the aqueous layer can decrease the solubility of the organic product in the aqueous phase, driving it into the organic layer.[3][4]
Q2: I am observing premature removal of the Boc protecting group during the aqueous work-up. How can I prevent this?
A2: The Boc (tert-butoxycarbonyl) group is known to be labile under acidic conditions.[1][5] Accidental deprotection can occur if the pH of the aqueous wash is too low.
-
Avoid Strong Acids: Do not use strong acidic washes (e.g., >0.5M HCl) if your goal is to keep the Boc group intact.[2][3]
-
Use Mildly Acidic or Neutral Washes: For removing basic impurities, a wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute solution of a weak acid like citric acid is recommended.[3] For general washing, use deionized water or brine.
-
Buffered Washes: Consider using a buffered aqueous solution at a pH of 4-6 for washing.[5]
-
Temperature Control: Perform washes at room temperature or below, as elevated temperatures can sometimes facilitate deprotection, especially in the presence of even mild acids.
Q3: How can I effectively remove unreacted 2-aminopyridine from my reaction mixture?
A3: Unreacted 2-aminopyridine is a common impurity. Due to its basic nature, it can be removed with an acidic wash.
-
Acid-Base Extraction: Wash the organic layer with a dilute acid solution (e.g., 1M HCl). The basic 2-aminopyridine will be protonated to form a water-soluble pyridinium salt, which will partition into the aqueous layer.[3] Repeat the wash 2-4 times and check for the absence of 2-aminopyridine in the organic layer by TLC.[3]
-
Cation-Exchange Chromatography: For a non-extractive method, cation-exchange chromatography is highly effective. For instance, a Dowex 50X8 column can be used to separate pyridylaminated derivatives from excess 2-aminopyridine.[6][7]
-
Scavenger Resins: Acidic scavenger resins can be added directly to the reaction mixture to bind the basic 2-aminopyridine. After stirring, the resin is simply filtered off.[3]
Q4: An emulsion has formed during my liquid-liquid extraction. How can I break it?
A4: Emulsion formation is a frequent issue, especially when dealing with complex reaction mixtures.
-
Allow to Stand: Let the separatory funnel sit undisturbed for an extended period to allow the layers to separate naturally.
-
Add Brine: Adding a small amount of saturated NaCl solution (brine) can help break the emulsion by increasing the ionic strength of the aqueous phase.[3][4]
-
Filtration: Filter the entire mixture through a pad of Celite or glass wool.[3]
-
Gentle Agitation: Instead of vigorous shaking, gently rock the separatory funnel to mix the layers.
Q5: How do I remove residual di-tert-butyl dicarbonate (Boc₂O or Boc-anhydride) and its byproducts?
A5: Excess Boc-anhydride and its byproduct, tert-butanol, are common impurities in Boc protection reactions.
-
Volatilization: tert-Butanol and, to some extent, Boc-anhydride can be removed by rotary evaporation under reduced pressure.[3]
-
Basic Wash: A wash with a saturated sodium bicarbonate solution can help hydrolyze and remove residual Boc-anhydride.[3][8]
-
Chemical Quenching: After the reaction is complete, adding a nucleophilic amine like imidazole can react with the excess Boc-anhydride. The resulting byproduct can then be removed with a dilute acid wash.[3][9]
-
Column Chromatography: Flash chromatography using a non-polar eluent (e.g., hexanes) can effectively separate the non-polar Boc-anhydride from the more polar product.[3]
Quantitative Data Summary
The following table presents representative yields for the Boc protection of various aminopyridines, highlighting the general success of the reaction under standard conditions followed by a typical work-up.
| Starting Material | Reaction Conditions | Work-up Procedure | Yield (%) | Reference |
| 2-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA, DCM, rt, 2h | Washing with water, drying, and column chromatography | 90% | [10][11] |
| 4-Aminopyridine | (Boc)₂O, EDCI, HOBT, TEA, DCM, rt, 0.5h | Washing with water, drying, and column chromatography | 90% | [10][11] |
| 3-Amino-4-picoline | (Boc)₂O, EDCI, HOBT, TEA, THF, rt, 2h | Extraction with ethyl acetate, drying, and column chromatography | 85% | [10] |
| 4-Amino-3-picoline | (Boc)₂O, EDCI, HOBT, TEA, THF, rt, 2h | Extraction with ethyl acetate, drying, and column chromatography | 80% | [10] |
| 2-Aminopyridine | (Boc)₂O, DMAP, TEA, DCM, rt, 8h | Washing with water, drying, and column chromatography | 60% | [10][11] |
Experimental Protocols
Protocol 1: General Aqueous Work-up for a Reaction Mixture Containing a this compound Derivative
This protocol is suitable for reactions where the desired product is expected to be in the organic phase and stable to neutral or mildly basic conditions.
-
Quenching: Once the reaction is complete (as monitored by TLC or LC-MS), cool the reaction mixture to room temperature. If necessary, quench the reaction by slowly adding a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).
-
Solvent Addition/Extraction: Dilute the mixture with an appropriate water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM). Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with deionized water (2 x volume of the organic layer).
-
To remove acidic or basic impurities, a specific wash can be employed:
-
For acidic impurities: Wash with a saturated aqueous solution of sodium bicarbonate (1-2 x volume of the organic layer).
-
For basic impurities (e.g., unreacted amines): Wash with a dilute solution of a weak acid like 0.5M citric acid. Avoid strong acids to prevent Boc deprotection.
-
-
Finally, wash the organic layer with brine (1 x volume of the organic layer) to facilitate phase separation and remove residual water.[8]
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and wash it with a small amount of the extraction solvent. Concentrate the combined filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Protocol 2: Purification of a this compound Derivative by Flash Column Chromatography
This is a standard protocol for the purification of moderately polar organic compounds.
-
TLC Analysis: Determine an appropriate eluent system for the column by running TLC plates. A good solvent system will give your desired product an Rf value of approximately 0.25-0.35.[1] Common eluents include gradients of ethyl acetate in hexanes or methanol in DCM.
-
Column Packing:
-
Plug the bottom of a glass column with cotton or glass wool.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Tap the column to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like DCM.
-
Alternatively, for less soluble products, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin eluting the column, collecting fractions in test tubes.
-
If using a gradient, gradually increase the polarity of the eluent to move your product down the column.
-
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Visualizations
Caption: General experimental workflow.
Caption: Troubleshooting decision tree.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 11. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
Technical Support Center: Catalyst Selection for Efficient Cross-Coupling with 2-(Boc-amino)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance on catalyst selection and troubleshooting for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving 2-(Boc-amino)pyridine.
Frequently Asked Questions (FAQs)
Q1: Why are cross-coupling reactions with this compound derivatives challenging?
A1: Cross-coupling reactions with this compound derivatives can be challenging due to the presence of two potential coordination sites for the metal catalyst: the pyridine nitrogen and the Boc-protected amino group. This can lead to catalyst inhibition or deactivation, slowing down or halting the catalytic cycle. The electron-donating nature of the aminopyridine ring can also affect the reactivity of the substrate.[1]
Q2: What are the key factors to consider when selecting a catalyst system for these reactions?
A2: The choice of ligand, palladium precursor, base, and solvent are all critical for a successful cross-coupling reaction with this compound. Bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often preferred as they can promote the desired catalytic cycle while minimizing catalyst deactivation. The selection of a suitable base is also crucial for the efficiency of the transmetalation step.
Q3: How does the Boc protecting group influence the reaction?
A3: The tert-butyloxycarbonyl (Boc) protecting group can influence the reaction in several ways. Its steric bulk can affect the coordination of the substrate to the catalyst. Additionally, the Boc group can be labile under certain reaction conditions, particularly with strong bases or high temperatures, leading to undesired deprotection. However, in some cases, the Boc group can also facilitate the reaction by modulating the electronic properties of the substrate.[2]
Q4: What are common side reactions to watch out for?
A4: Common side reactions include protodeboronation of the boronic acid (in Suzuki coupling), hydrodehalogenation of the starting material, and homocoupling of the coupling partners. Catalyst deactivation leading to incomplete conversion is also a significant issue. Careful control of reaction conditions and exclusion of oxygen and moisture are crucial to minimize these side reactions.[3]
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low to no conversion
| Potential Cause | Troubleshooting Steps |
| Catalyst Inhibition/Deactivation | • Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). • Consider using a pre-formed palladium catalyst (e.g., XPhos Pd G2) to ensure efficient generation of the active Pd(0) species.[4] • Increase catalyst loading incrementally (e.g., from 1-2 mol% to 3-5 mol%). |
| Inefficient Transmetalation | • Screen different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). Ensure the base is finely ground and anhydrous. • Add a small amount of water to the solvent system (e.g., dioxane/water 4:1) to facilitate the dissolution of the base and promote transmetalation.[5] |
| Protodeboronation of Boronic Acid | • Use the boronic acid as fresh as possible. • Consider using the corresponding boronic ester (e.g., pinacol ester) which is more stable. • Use anhydrous solvents and reagents. |
Buchwald-Hartwig Amination
Issue: Low Yield of Aminated Product
| Potential Cause | Troubleshooting Steps |
| Catalyst Deactivation | • Employ bulky, electron-rich biarylphosphine ligands (e.g., RuPhos, BrettPhos) which are known to be effective for challenging amination reactions.[1][6] • Use a pre-catalyst to ensure reliable activation. |
| Weak Amine Nucleophilicity | • Use a stronger base (e.g., NaOtBu, LHMDS) to facilitate deprotonation of the amine.[1] • Increase the reaction temperature, but monitor for potential decomposition. |
| Competitive Side Reactions | • Ensure the reaction is performed under a strictly inert atmosphere to prevent catalyst oxidation. • Use thoroughly degassed solvents. |
Sonogashira Coupling
Issue: Poor Conversion or Formation of Homocoupled Alkyne (Glaser Coupling)
| Potential Cause | Troubleshooting Steps |
| Inefficient Palladium Catalysis | • Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂). • Optimize the Pd/Cu ratio. |
| Copper-Mediated Homocoupling | • Reduce the amount of copper co-catalyst (e.g., CuI). • Consider a copper-free Sonogashira protocol, which may require a different ligand and base combination.[7] |
| Base Incompatibility | • Use an amine base that also acts as a solvent (e.g., triethylamine, diethylamine) to ensure basic conditions and neutralize the HX byproduct.[8] • Screen other bases like K₂CO₃ or Cs₂CO₃ if the amine base is not effective.[8] |
Data Presentation: Catalyst Systems for Cross-Coupling with Aminopyridine Derivatives
The following tables summarize catalyst systems and conditions reported for cross-coupling reactions of aminopyridine derivatives, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 78-88 | [9] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | High (Expected) | [9] |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | 65 | Good (Qualitative) | [9] |
Table 2: Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / RuPhos | RuPhos | LiHMDS | THF | 65 | 71-85 | [1] |
| Pd₂(dba)₃ / BrettPhos | BrettPhos | LiHMDS | THF | 65 | Moderate | [1] |
| [Pd(allyl)Cl]₂ / t-BuXPhos | t-BuXPhos | NaOtBu | Toluene | 100 | >95 (Conversion) | [10] |
Table 3: Sonogashira Coupling of Bromopyridine Derivatives
| Catalyst System | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(CF₃COO)₂ / PPh₃ | CuI | Et₃N | DMF | 100 | 72-96 | [11][12][13] |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 80 | Good (Qualitative) | [14] |
| Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | 60 | Good (Qualitative) | [14] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the 2-(Boc-amino)pyridyl halide (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (e.g., K₃PO₄, 2.0-3.0 eq).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., SPhos, 2-10 mol%). Alternatively, add a pre-formed catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[9]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (e.g., 85-100 °C).
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., RuPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq).
-
Reagent Addition: Add the 2-(Boc-amino)pyridyl halide (1.0 eq) and the amine (1.1-1.2 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or THF).
-
Reaction: Heat the mixture to the required temperature (e.g., 80-110 °C) with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous NH₄Cl solution. Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent and purify the residue by column chromatography.
General Procedure for Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, add the 2-(Boc-amino)pyridyl halide (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[14]
-
Solvent and Reagent Addition: Add the anhydrous, degassed solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine). Add the terminal alkyne (1.1-1.5 eq).
-
Reaction: Stir the reaction mixture at room temperature or heat as required (e.g., 60-100 °C).
-
Monitoring: Follow the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of celite and wash with an organic solvent. Wash the filtrate with water or a saturated aqueous NH₄Cl solution.
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.
Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.
References
- 1. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed/copper-mediated carbon–carbon cross-coupling reaction for synthesis of 6-unsubstituted 2-aryldihydropyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Modification of Boc-Protected CAN508 via Acylation and Suzuki-Miyaura Coupling [mdpi.com]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 12. scirp.org [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
managing temperature control in the synthesis of 2-(Boc-amino)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing temperature control during the synthesis of 2-(Boc-amino)pyridine. This resource is intended for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this chemical transformation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
The optimal temperature for the synthesis of this compound is typically in the range of 0°C to room temperature (approximately 20-25°C).[1] Some procedures may call for moderate heating, around 40°C, particularly if the amine is weakly nucleophilic; however, this should be done with caution.[2][3] A Chinese patent suggests that conducting the reaction at room temperature can lead to high and stable yields of 80-90%.[4]
Q2: My reaction is sluggish or incomplete at room temperature. Should I increase the temperature?
Increasing the temperature can accelerate the reaction rate, which may be beneficial for less reactive amines.[3] However, it is crucial to carefully monitor the reaction and to avoid excessive heat. A modest increase to around 40-55°C is a common strategy to improve the reaction rate without significant decomposition of the di-tert-butyl dicarbonate (Boc anhydride) reagent.[3][5] Exceeding this range can lead to side reactions and decreased yield.
Q3: What are the potential consequences of running the reaction at too high a temperature?
Elevated temperatures can lead to several undesirable outcomes:
-
Formation of Di-Boc Product: Higher temperatures favor the formation of the di-Boc protected side product, where a second Boc group is added to the amino group.[6]
-
Decomposition of Boc Anhydride: Di-tert-butyl dicarbonate can decompose at temperatures above 65°C, yielding isobutene, tert-butyl alcohol, and carbon dioxide.[7] This reduces the amount of reagent available for the desired reaction.
-
Formation of Urea Derivatives: At higher temperatures, an isocyanate intermediate can form, which can then react with another molecule of 2-aminopyridine to produce a urea derivative.[8]
Q4: I am observing a significant amount of the di-Boc byproduct. How can I minimize its formation?
The formation of the di-Boc byproduct is a common issue, often exacerbated by elevated temperatures. To minimize its formation:
-
Maintain a Low Temperature: Conduct the reaction at 0°C to room temperature.[6]
-
Control Stoichiometry: Use a controlled amount of Boc anhydride, typically 1.05 to 1.1 equivalents.[6]
-
Slow Addition of Reagent: Add the Boc anhydride solution slowly to the reaction mixture to maintain a low concentration of the reagent at any given time.[6]
-
Choice of Base: Use a weaker, non-nucleophilic base such as sodium bicarbonate or triethylamine.[6]
Q5: My reaction yield is low despite the complete consumption of the starting material. What could be the issue?
Low yield with complete conversion of the starting material can be attributed to several factors, many of which are temperature-related:
-
Product Decomposition: Although this compound is generally stable, prolonged exposure to high temperatures could lead to some degradation.
-
Side Product Formation: As mentioned previously, high temperatures can promote the formation of di-Boc and urea byproducts, which would lower the yield of the desired mono-Boc product.[6][8]
-
Workup Issues: Product loss during the workup and purification steps can also contribute to low yields. Ensure proper extraction and handling procedures are followed.[9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low to No Reaction | Insufficient temperature for a weakly nucleophilic amine. | Gradually increase the temperature to 40°C while monitoring the reaction by TLC or LC-MS.[3] |
| Poor solubility of 2-aminopyridine. | Ensure the starting material is fully dissolved in the chosen solvent before adding the Boc anhydride. Consider alternative solvents if solubility is an issue.[10] | |
| Low Yield | Reaction temperature was too high, leading to side reactions or reagent decomposition. | Maintain the reaction temperature between 0°C and room temperature.[6] |
| Product loss during aqueous workup. | Optimize the extraction procedure, ensuring the correct pH and using an appropriate organic solvent. | |
| Formation of Di-Boc Side Product | Reaction temperature was too high. | Conduct the reaction at a lower temperature (e.g., 0°C).[6] |
| Excess Boc anhydride was used. | Use a stoichiometric amount of Boc anhydride (1.05-1.1 eq).[6] | |
| Use of a strong base. | Employ a weaker base like sodium bicarbonate.[6] | |
| Formation of Other Impurities | Decomposition of Boc anhydride at high temperatures. | Do not exceed 65°C.[7] |
| Formation of urea derivatives. | Keep the reaction temperature at or below room temperature.[8] |
Experimental Protocols
Standard Protocol for the Synthesis of this compound at Room Temperature
-
Dissolution: Dissolve 2-aminopyridine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.1-0.5 M.[6]
-
Base Addition: Add triethylamine (1.5 eq) to the solution.[6]
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc)₂O (1.05-1.1 eq) in the same solvent to the reaction mixture over 30-60 minutes while stirring.[6]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or LC-MS until the 2-aminopyridine is consumed.
-
Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol for Temperature-Sensitive Reactions (Minimizing Di-Boc Formation)
-
Cooling: In a round-bottom flask, dissolve 2-aminopyridine (1.0 eq) in a suitable solvent (e.g., THF or DCM) and cool the solution to 0°C in an ice bath.[6]
-
Base Addition: Add sodium bicarbonate (2.0 eq).[6]
-
Slow Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.05-1.1 eq) in the same solvent to the cooled reaction mixture over a period of 30-60 minutes.[6]
-
Reaction Monitoring at Low Temperature: Maintain the reaction at 0°C and monitor by TLC or LC-MS.
-
Workup and Purification: Follow the workup and purification steps outlined in the standard protocol.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: The effect of temperature on the synthesis of this compound.
References
- 1. This compound Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 2. Amine Protection / Deprotection [fishersci.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. benchchem.com [benchchem.com]
- 7. lookchem.com [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(Boc-amino)pyridine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2-(Boc-amino)pyridine, a key intermediate in pharmaceutical synthesis. For the purpose of objective comparison, we include spectral data for two common alternative amine-protecting groups on 2-aminopyridine: Carbobenzyloxy (Cbz) and Acetyl (Ac). Detailed experimental protocols for data acquisition are also provided to support the reproducibility of the presented data.
Experimental Protocols
A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for 2-amino-pyridine derivatives is outlined below.
I. Sample Preparation
-
Sample Weighing: Accurately weigh 10-20 mg of the high-purity 2-amino-pyridine derivative into a clean, dry NMR tube.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Common solvents for these compounds include Chloroform-d (CDCl₃) and Dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Homogenization: Gently vortex or sonicate the tube until the sample is fully dissolved.
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C; DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.52 ppm for ¹³C).
II. NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer. Optimization may be required based on the specific instrument and sample concentration.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 16 ppm, centered around 8 ppm.
-
Number of Scans: 16 to 64 scans.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Temperature: 298 K.
-
-
¹³C NMR Spectroscopy:
-
Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.
-
Number of Scans: 1024 to 4096 scans, owing to the low natural abundance of the ¹³C nucleus.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Temperature: 298 K.
-
III. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase correct the resulting spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard or the residual solvent peak.
-
Integrate the signals in the ¹H spectrum.
NMR Data Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its Cbz and Acetyl-protected analogues.
¹H NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm), Multiplicity, Integration, Assignment |
| This compound | DMSO-d₆ | 8.18-8.19 (m, 1H, Py-H6), 7.52 (m, 1H, Py-H4), 7.24 (m, 1H, Py-H5), 7.18-7.19 (m, 1H, Py-H3), 1.52 (s, 9H, -C(CH₃)₃)[1] |
| 2-(Cbz-amino)pyridine | CDCl₃ | 8.20 (d, 1H), 7.65 (t, 1H), 7.30-7.45 (m, 5H, Ar-H of Cbz), 7.00 (d, 1H), 6.85 (t, 1H), 5.25 (s, 2H, -CH₂-) |
| 2-(Acetylamino)pyridine | CDCl₃ | 8.25 (d, 1H), 8.00 (br s, 1H, NH), 7.70 (t, 1H), 7.05 (d, 1H), 6.95 (t, 1H), 2.20 (s, 3H, -COCH₃) |
¹³C NMR Spectral Data
| Compound | Solvent | Chemical Shift (δ, ppm), Assignment |
| This compound) | CDCl₃ | Predicted values: ~153 (C=O), ~152 (C2), ~148 (C6), ~138 (C4), ~118 (C5), ~113 (C3), ~80 (C(CH₃)₃), ~28 (-C(CH₃)₃) |
| 2-(Cbz-amino)pyridine | CDCl₃ | 153.5 (C=O), 152.0 (C2), 148.0 (C6), 138.5 (C4), 136.0 (ipso-Ar of Cbz), 128.5, 128.2, 128.0 (Ar-C of Cbz), 119.0 (C5), 113.5 (C3), 67.5 (-CH₂-) |
| 2-(Acetylamino)pyridine | CDCl₃ | 169.0 (C=O), 152.5 (C2), 148.0 (C6), 138.5 (C4), 119.0 (C5), 114.0 (C3), 24.5 (-CH₃) |
Workflow for Amino-Protected Pyridine Analysis
The following diagram illustrates a typical workflow for the synthesis and NMR-based structural verification of an amino-protected pyridine derivative.
Conclusion
This guide provides a comparative overview of the ¹H and ¹³C NMR spectral data for this compound and its Cbz and Acetyl-protected counterparts. The tabulated data and detailed experimental protocols offer a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the identification and characterization of these important chemical entities. The provided workflow diagram further clarifies the process of synthesis and subsequent NMR analysis for structural confirmation.
References
Mass Spectrometry Analysis of 2-(Boc-amino)pyridine: A Comparative Guide to its Fragmentation Patterns
For researchers, scientists, and professionals in drug development, understanding the behavior of protected amine compounds in mass spectrometry is crucial for accurate identification and structural elucidation. This guide provides a detailed comparison of the mass spectral analysis of 2-(tert-butoxycarbonylamino)pyridine (2-(Boc-amino)pyridine) and its fragments, supported by experimental data from closely related analogues and the parent amine.
This guide will delve into the expected fragmentation patterns of this compound, drawing comparisons with its isomer, 4-(Boc-amino)pyridine, and the unprotected 2-aminopyridine. By examining these differences, researchers can gain a clearer understanding of how the position of the Boc protecting group influences fragmentation pathways under mass spectrometric conditions.
Comparative Fragmentation Data
The following table summarizes the key fragmentation data obtained from the electron ionization mass spectrometry (EIMS) of 4-(Boc-amino)pyridine and 2-aminopyridine. The fragmentation for this compound is predicted based on this data and established fragmentation principles for Boc-protected amines.
| m/z | Predicted Relative Intensity (%) for this compound | Observed Relative Intensity (%) for 4-(Boc-amino)pyridine | Observed Relative Intensity (%) for 2-Aminopyridine | Proposed Fragment Ion | Fragment Structure |
| 194 | ~1 | 1 | - | [M]•+ | This compound radical cation |
| 138 | Moderate | - | - | [M-C4H8]•+ | Loss of isobutylene |
| 121 | Low | 5 | - | [M-C4H9O]•+ | Loss of a tert-butoxy radical |
| 120 | Low | 8 | - | [M-C4H8-H2O]•+ | Further fragmentation of [M-C4H8]•+ |
| 94 | High | 50 | 100 | [M-C5H8O2]•+ | 2-Aminopyridine radical cation |
| 78 | Low | 4 | 30 | [C5H4N]•+ | Pyridine radical cation |
| 67 | - | - | 55 | [C4H5N]•+ | Loss of HCN from aminopyridine |
| 57 | Very High | 100 | - | [C4H9]+ | tert-Butyl cation |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound is expected to be dominated by cleavages related to the Boc protecting group, given its lability. The primary fragmentation pathways likely involve the loss of isobutylene, the entire Boc group, or the formation of a stable tert-butyl cation.
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
GC-MS Protocol for N-Boc-4-aminopyridine
-
Instrumentation: Fisons 8000 gas chromatograph coupled with a Fisons MD 800 quadrupole mass selective detector.
-
Column: SE 54 capillary column.
-
Sample Preparation: The compound was analyzed directly after synthesis and purification by flash column chromatography.
-
Ionization: Electron Ionization (EI).
General ESI-MS/MS Protocol for Boc-Protected Peptides
This protocol can be adapted for the analysis of this compound.
-
Instrumentation: A high-resolution mass spectrometer such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument.
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Note: To minimize in-source fragmentation of the labile Boc group, it is advisable to use soft ionization conditions. This can be achieved by optimizing the capillary voltage and source temperature.
-
-
MS1 (Full Scan) Analysis: Acquire full scan mass spectra to determine the m/z of the intact molecule.
-
MS/MS (Fragmentation) Analysis: Select the precursor ion (the protonated molecule [M+H]+) for collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) to generate fragment ions.
General Mass Spectrometry Workflow
The logical flow for analyzing a compound like this compound using mass spectrometry is outlined below.
Caption: A generalized workflow for mass spectrometry analysis.
A Comparative Guide to HPLC Purity Determination of 2-(Boc-amino)pyridine
For researchers, scientists, and professionals in drug development, ensuring the purity of starting materials and intermediates is paramount. 2-(Boc-amino)pyridine is a crucial building block in the synthesis of various pharmaceutical compounds. This guide provides a comprehensive High-Performance Liquid Chromatography (HPLC) method for determining its purity, comparing its performance with alternative analytical techniques, and presenting supporting experimental data.
High-Performance Liquid Chromatography (HPLC) Method
A robust reversed-phase HPLC (RP-HPLC) method was developed to separate this compound from its potential impurities, including the starting material (2-aminopyridine) and potential by-products such as di-Boc-protected 2-aminopyridine.
Experimental Protocol
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for optimal separation of non-polar to moderately polar compounds.
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Sample Diluent: A 50:50 (v/v) mixture of Acetonitrile and Water.
-
Standard Preparation: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of the sample diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Preparation: Prepare the test sample of this compound in the same manner as the standard solution.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 254 nm
-
Gradient Elution Program:
Time (minutes) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |
Data Presentation: Purity Analysis of a this compound Sample
The following table summarizes the chromatographic data obtained from the analysis of a representative batch of this compound. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
| Peak ID | Compound | Retention Time (min) | Area (%) |
| 1 | 2-Aminopyridine | 3.5 | 0.5 |
| 2 | This compound | 12.8 | 99.3 |
| 3 | Unknown Impurity | 15.2 | 0.2 |
Experimental Workflow Visualization
The logical flow of the HPLC purity determination process is illustrated in the diagram below.
Comparison with Alternative Analytical Methods
While HPLC is a powerful and widely used technique for purity determination, other methods can also provide valuable information. The choice of method often depends on the specific requirements of the analysis, such as the need for structural information or the nature of the expected impurities.
| Analytical Method | Principle | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a stationary and mobile phase. | High resolution and sensitivity for quantitative analysis of impurities.[1] | Requires reference standards for impurity identification. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Excellent for analyzing volatile impurities.[1] | May require derivatization for non-volatile compounds; high temperatures can cause degradation of thermolabile compounds like this compound.[1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information about the main compound and any impurities present at sufficient concentration.[2] | Lower sensitivity compared to HPLC for quantifying minor impurities.[1] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | Can be coupled with HPLC (LC-MS) to identify unknown impurities based on their molecular weight.[1][2] | Instrumentation can be more complex and expensive.[1] |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, rapid, and cost-effective for qualitative assessment and reaction monitoring.[2] | Not suitable for accurate quantification. |
Conclusion
The presented RP-HPLC method offers a reliable and precise approach for the quantitative purity assessment of this compound. It effectively separates the main component from potential process-related impurities. For a comprehensive purity profile, particularly for the identification of unknown impurities, hyphenated techniques such as LC-MS are recommended. The selection of the most appropriate analytical methodology should be tailored to the specific analytical needs and the potential impurity profile of the sample.
References
A Comparative Guide to Protecting Groups for 2-Aminopyridine: Boc vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules bearing the 2-aminopyridine moiety, a common structural motif in pharmaceuticals, the judicious selection of a protecting group for the exocyclic amine is paramount. The choice of protecting group can significantly impact reaction yields, purification strategies, and the overall efficiency of a synthetic route. The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines due to its ease of introduction and its acid-lability. However, a comprehensive understanding of its performance in comparison to other common protecting groups, such as Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Acetyl (Ac), is crucial for strategic synthetic planning. This guide provides an objective, data-driven comparison of these protecting groups for 2-aminopyridine.
At a Glance: Key Characteristics of Amine Protecting Groups
The primary differentiating factor between these protecting groups lies in their stability under various reaction conditions and the specific methods required for their removal. This orthogonality is a cornerstone of modern organic synthesis, enabling the selective deprotection of one amine in the presence of others.
| Feature | Boc (tert-Butoxycarbonyl) | Cbz (Carboxybenzyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) | Acetyl (Ac) |
| Protecting Agent | Di-tert-butyl dicarbonate (Boc)₂O | Benzyl chloroformate (Cbz-Cl) | 9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) | Acetic anhydride or Acetyl chloride |
| Protection Conditions | Basic (e.g., TEA, DMAP) or neutral | Basic (e.g., Na₂CO₃, TEA) | Basic (e.g., NaHCO₃, Pyridine) | Basic (e.g., Pyridine) or acidic |
| Deprotection Conditions | Strong Acid (e.g., TFA, HCl) | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Base (e.g., Piperidine in DMF) | Strong Acid or Base (e.g., HCl, NaOH) |
| Stability | Stable to base, nucleophiles, and catalytic hydrogenation.[1] | Stable to acid and base. | Stable to acid and catalytic hydrogenation. | Stable to mild acid and base, and hydrogenation. |
| Key Advantage | Acid-labile, orthogonal to Cbz and Fmoc. | Removable under neutral conditions, orthogonal to Boc and Fmoc. | Base-labile, orthogonal to Boc and Cbz. | Robust and economical. |
Quantitative Comparison of Protection Reactions for 2-Aminopyridine
The efficiency of the protection step is a critical factor in the selection of a protecting group. The following table summarizes representative experimental data for the protection of 2-aminopyridine with Boc, Cbz, Fmoc, and Acetyl groups.
| Protecting Group | Reagents and Conditions | Reaction Time | Yield (%) | Reference |
| Boc | 2-Aminopyridine, (Boc)₂O, EDCI, HOBt, TEA, CH₂Cl₂ | 0.5 - 2 hours | 80 - 90% | [2] |
| Cbz | 4-Aminopyridine, Benzyl chloroformate, TEA, THF, 0 °C to rt | 6 hours | High (not specified) | [3] |
| Fmoc | Amino acid, Fmoc-OSu, Na₂CO₃, Dioxane/H₂O, rt | 16 hours | ~74% (general) | [4] |
| Acetyl | 2-Aminopyridine, Acetic Anhydride, < 60 °C | 1 hour | 95% | [5] |
Experimental Protocols
Detailed methodologies for the protection and deprotection of 2-aminopyridine are provided below. Note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
Boc Protection of 2-Aminopyridine
Protection:
-
Dissolve 2-aminopyridine (1 equivalent) in dichloromethane (CH₂Cl₂).
-
Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.5-3 equivalents), 1-hydroxybenzotriazole (HOBt) (0.05-0.1 equivalents), triethylamine (TEA) (1.5-3 equivalents), and di-tert-butyl dicarbonate ((Boc)₂O) (1.5-2 equivalents).[2]
-
Stir the reaction mixture at room temperature for 0.5-2 hours.[2]
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, dry the organic layer, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Deprotection:
-
Dissolve the Boc-protected 2-aminopyridine in a suitable solvent such as dichloromethane or ethyl acetate.
-
Add a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in an organic solvent.
-
Stir the mixture at room temperature. The reaction is typically rapid.
-
Upon completion, remove the solvent and excess acid under reduced pressure to obtain the deprotected amine salt.
Cbz Protection of 4-Aminopyridine (Adaptable for 2-Aminopyridine)
Protection:
-
Dissolve 4-aminopyridine (1 equivalent) and triethylamine (1 equivalent) in dry tetrahydrofuran (THF).[3]
-
Cool the solution in an ice bath.
-
Add a solution of benzyl chloroformate (1 equivalent) in THF dropwise.[3]
-
Stir the reaction mixture for 6 hours, allowing it to warm to room temperature.[3]
-
Remove the solvent under reduced pressure.
-
Extract the residue with ethyl acetate, dry the organic layer, and concentrate.
-
Purify the product by silica gel column chromatography.[3]
Deprotection (Catalytic Hydrogenolysis):
-
Dissolve the Cbz-protected 2-aminopyridine in a suitable solvent like methanol or ethanol.
-
Add a palladium on carbon catalyst (Pd/C, typically 5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Fmoc Protection of an Amine (General Protocol)
Protection:
-
Dissolve the amine (1 equivalent) in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Add a solution of 9-fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 equivalents) in dioxane.
-
Stir the reaction mixture at room temperature for 16 hours.[4]
-
Dilute with water and wash with diethyl ether.
-
Acidify the aqueous layer and extract the product.
-
Dry the organic layer and concentrate to obtain the Fmoc-protected amine.
Deprotection:
-
Dissolve the Fmoc-protected 2-aminopyridine in N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.
-
Stir the mixture at room temperature. The reaction is typically fast.
-
Upon completion, remove the solvent and piperidine under reduced pressure.
-
The crude product can then be purified by chromatography.
Acetyl Protection of 2-Aminopyridine
Protection:
-
To a round-bottom flask, add 2-aminopyridine.
-
Add acetic anhydride.
-
Stir the reaction mixture for 1 hour, maintaining the temperature below 60 °C.[5]
-
Pour the reaction mixture into ice water to quench excess acetic anhydride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield N-(pyridin-2-yl)acetamide.[5]
Deprotection:
-
Acidic Hydrolysis: Reflux the N-acetyl-2-aminopyridine in an aqueous solution of a strong acid, such as hydrochloric acid.
-
Basic Hydrolysis: Reflux the N-acetyl-2-aminopyridine in an aqueous or alcoholic solution of a strong base, such as sodium hydroxide.[6]
Visualization of Reaction Pathways and Selection Logic
To further aid in the understanding of these protecting group strategies, the following diagrams illustrate the protection/deprotection schemes and a decision-making workflow.
Caption: Protection and deprotection schemes for 2-aminopyridine.
Caption: Decision workflow for selecting a protecting group.
Conclusion and Recommendations
The choice of a protecting group for 2-aminopyridine is a strategic decision that should be guided by the overall synthetic plan.
-
Boc is an excellent choice for general purposes, offering a good balance of stability and mild, acidic deprotection conditions. Its orthogonality with Cbz and Fmoc makes it a cornerstone of many complex syntheses.
-
Cbz is ideal when acidic and basic conditions are required for other transformations in the synthetic sequence. Its removal by catalytic hydrogenation offers a neutral deprotection method, which can be advantageous for sensitive substrates.
-
Fmoc is the protecting group of choice when the substrate is sensitive to acidic conditions. Its lability to mild base provides a valuable orthogonal strategy to both Boc and Cbz.
-
Acetyl offers a robust and cost-effective protection strategy. However, its removal requires harsh acidic or basic conditions, which may not be suitable for complex molecules with sensitive functional groups.
By carefully considering the stability, orthogonality, and ease of introduction and removal of each protecting group, researchers can devise more efficient and successful synthetic routes for the preparation of complex molecules containing the 2-aminopyridine scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. Benzyl (2-(6-(methylamino)pyridin-2-yl)ethyl)carbamate | Benchchem [benchchem.com]
- 4. (9H-Fluoren-9-yl)methyl N-{(2R,3R,4S)-4-hydroxy-2-[(2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-5-oxooxolan-3-yl}carbamate propan-2-ol 0.334-solvate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Acetyl Protection - Common Conditions [commonorganicchemistry.com]
A Comparative Guide to the Synthesis of 2-(Boc-amino)pyridine
For researchers, scientists, and drug development professionals, the efficient synthesis of key building blocks is paramount. 2-(Boc-amino)pyridine is a crucial intermediate in the synthesis of a wide array of pharmaceuticals and complex organic molecules. This guide provides a comparative analysis of alternative synthetic routes to this compound, presenting quantitative data, detailed experimental protocols, and visualizations to aid in the selection of the most suitable method for your research needs.
Comparison of Synthetic Methodologies
The synthesis of this compound can be broadly categorized into three main approaches: direct protection of 2-aminopyridine, synthesis from pyridine N-oxides, and multi-step sequences involving functional group interconversions. The choice of method often depends on factors such as starting material availability, desired scale, and tolerance for specific reagents and reaction conditions.
| Method | Key Reagents | Solvent | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Direct Protection (DMAP/TEA) | 2-Aminopyridine, (Boc)₂O, DMAP, TEA | Dichloromethane | 8 hours | 60%[1][2] | Simple one-step procedure, readily available reagents. | Lower yield, potential for di-Boc side product formation.[1][2] |
| Direct Protection (EDCI/HOBT/TEA) | 2-Aminopyridine, (Boc)₂O, EDCI, HOBT, TEA | Dichloromethane | 2 hours | 90%[1][2] | High yield, good selectivity, shorter reaction time. | Requires more reagents, potentially higher cost. |
| From Pyridine N-oxide | Pyridine N-oxide, Isocyanides, TMSOTf | Acetonitrile/DMF | ~4 hours | Up to 84%[3][4] | Milder alternative to classical methods, good for functionalized pyridines. | Multi-step process if starting from pyridine, requires specialized reagents. |
| Functional Group Conversion | Halogenated pyridine, organometallics, (Boc)₂O | Various | Multi-step | Variable | Allows for the introduction of diverse substituents. | Complex multi-step synthesis requiring precise control of reaction conditions.[5] |
| One-Pot Synthesis of Core | Ynals, isocyanates, amines, alcohols | Tetrahydrofuran | Variable | Up to 89% | Environmentally benign, metal-free, high regioselectivity for the core. | Indirect route requiring subsequent Boc protection. |
Experimental Protocols
Method 1: Direct Protection of 2-Aminopyridine with DMAP and Triethylamine
This method represents a common and straightforward approach to the synthesis of this compound.
Procedure:
-
At room temperature, dissolve 2-aminopyridine (1g, 10.6 mmol) in dichloromethane (10 mL).
-
To the stirred solution, add 4-dimethylaminopyridine (DMAP) (0.01g), triethylamine (TEA) (2.2 mL, 16 mmol), and di-tert-butyl dicarbonate ((Boc)₂O) (3.5g, 16 mmol).[1][2]
-
Continue stirring the reaction mixture at room temperature for 8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-(tert-butoxycarbonylamino)pyridine.[1][2]
Yield: 60%.[1][2] Selectivity: The ratio of mono-Boc to di-Boc product is approximately 4:1.[1][2]
Method 2: Direct Protection of 2-Aminopyridine with EDCI, HOBT, and Triethylamine
This enhanced direct protection method offers higher yields and selectivity.
Procedure:
-
At room temperature, dissolve 2-aminopyridine (1g, 10.6 mmol) in dichloromethane (10 mL).
-
To the stirred solution, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (3g, 16 mmol), 1-hydroxybenzotriazole (HOBT) (0.07g, 0.5 mmol), triethylamine (TEA) (1.6g, 16 mmol), and di-tert-butyl dicarbonate ((Boc)₂O) (3.5g, 16 mmol).[1][2]
-
Continue stirring the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction for the disappearance of the starting material using TLC.
-
Once the reaction is complete, wash the reaction solution with water (2 x 20 mL).
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 2-(tert-butoxycarbonylamino)pyridine.[1][2]
Yield: 90%.[1][2] Selectivity: The ratio of mono-Boc to di-Boc product is approximately 20:1.[1][2]
Method 3: Synthesis from Pyridine N-Oxide
This method provides an alternative route for the synthesis of the 2-aminopyridine core, which can then be Boc-protected.
General Procedure for 2-Amination of Pyridine N-Oxides:
-
In a microwave reaction tube, mix the pyridine N-oxide (1.0 equiv), benzyl isocyanide (1.0 equiv), and trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.0 equiv) in a 3:1 mixture of acetonitrile/DMF.
-
Stir the contents and irradiate with microwaves to a set temperature of 150 °C for 15 minutes.
-
After cooling, concentrate the crude reaction mixture to remove volatile organics.
-
Add 1 M HCl and THF and stir the mixture at 50 °C until the intermediate formamide is completely converted to the aminopyridine.[3]
Visualizing the Synthetic Pathways
To better understand the relationships between the different synthetic strategies, the following diagrams illustrate the key transformations.
Caption: Overview of major synthetic pathways to this compound.
The following diagram details the workflow for the direct Boc protection of 2-aminopyridine.
Caption: Experimental workflow for the direct Boc protection of 2-aminopyridine.
Conclusion
The synthesis of this compound can be achieved through several distinct routes, each with its own set of advantages and disadvantages. For a high-yielding, selective, and rapid one-step synthesis, the direct protection of 2-aminopyridine using EDCI, HOBT, and triethylamine appears to be the most effective method based on the available data. The more traditional approach using DMAP and triethylamine is simpler but provides a lower yield. For syntheses where functional group tolerance is a primary concern or where substituted pyridines are the target, methods starting from pyridine N-oxides offer a milder alternative to classical harsh conditions. The choice of the optimal synthetic route will ultimately be guided by the specific requirements of the research project, including scale, cost, and available starting materials.
References
- 1. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 2. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Aminopyridines via reaction of pyridine N-oxides and activated isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
comparative reactivity of 2-, 3-, and 4-(Boc-amino)pyridine
A Comparative Guide to the Reactivity of 2-, 3-, and 4-(Boc-amino)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-, 3-, and 4-(Boc-amino)pyridine, versatile building blocks in organic synthesis. Understanding the distinct reactivity profiles of these isomers is crucial for designing efficient synthetic routes in drug discovery and materials science. This comparison is supported by available experimental data and established principles of chemical reactivity.
Introduction to (Boc-amino)pyridines
The introduction of a tert-butoxycarbonyl (Boc) protecting group on an aminopyridine modifies its reactivity in several ways. The Boc group is an electron-withdrawing group, which decreases the electron-donating ability of the amino group towards the pyridine ring. However, the lone pair of electrons on the carbamate nitrogen can still participate in resonance. The position of the Boc-amino substituent on the pyridine ring dictates the overall electronic properties and, consequently, the reactivity of the molecule towards various reagents.
Physicochemical Properties
A comparison of the physicochemical properties of the three isomers provides insights into their electronic nature. While a comprehensive experimental dataset is not available in a single source, key properties have been compiled from various sources.
| Property | 2-(Boc-amino)pyridine | 3-(Boc-amino)pyridine | 4-(Boc-amino)pyridine |
| CAS Number | 38427-94-0 | 56700-70-0 | 98400-69-2 |
| Molecular Formula | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂ | C₁₀H₁₄N₂O₂ |
| Molecular Weight | 194.23 g/mol | 194.23 g/mol | 194.23 g/mol |
| Melting Point (°C) | 91-96 | 116-120 | 145-149 |
| ¹H NMR (DMSO-d₆, δ) | 1.52 (s, 9H), 7.18-7.19 (m, 1H), 7.24 (m, 1H), 7.52 (m, 1H), 8.18-8.19 (m, 1H)[1] | 1.53 (s, 9H), 7.26-7.27 (m, 1H), 7.40 (m, 1H), 8.23 (m, 1H), 8.53 (m, 1H)[1] | 1.53 (s, 9H), 7.34-7.35 (m, 2H), 8.42-8.44 (m, 2H) |
| Predicted pKa | Not available | Not available | 12.70 ± 0.70[2] |
Comparative Reactivity
The reactivity of the (Boc-amino)pyridine isomers is influenced by the interplay of inductive and resonance effects of the Boc-amino group at the 2-, 3-, and 4-positions.
Logical Flow of Reactivity Comparison
Caption: Factors influencing the comparative reactivity of (Boc-amino)pyridine isomers.
1. Boc Protection of Aminopyridines
The Boc protection of 2-, 3-, and 4-aminopyridine proceeds readily using di-tert-butyl dicarbonate ((Boc)₂O). A patented method highlights a comparative synthesis, suggesting differences in reaction times and yields, which can be attributed to the basicity of the starting aminopyridine and the steric hindrance around the amino group.
| Starting Material | Reaction Time | Yield |
| 2-Aminopyridine | 2 h | 90%[1] |
| 3-Aminopyridine | 1 h | 85%[1] |
| 4-Aminopyridine | 0.5 h | 90% |
The faster reaction of 4-aminopyridine can be attributed to its higher basicity and less sterically hindered amino group. While 2-aminopyridine is also highly reactive, the proximity of the amino group to the ring nitrogen might introduce some steric hindrance.
2. N-Deprotonation and N-Alkylation
The acidity of the N-H proton of the Boc-amino group is crucial for reactions involving deprotonation, such as N-alkylation. The electron-withdrawing nature of the pyridine ring enhances this acidity compared to aniline.
-
4-(Boc-amino)pyridine: This isomer has been successfully deprotonated and alkylated using electrogenerated acetonitrile anion, affording high yields of N-alkylated products.[3] The use of a strong base like NaH has also been reported for the deprotonation of N-Boc-2-aminopyridine, although it requires careful temperature control.[2]
-
Comparative Reactivity: The acidity of the N-H proton is expected to follow the order 4- > 2- > 3-. This is because the negative charge on the nitrogen after deprotonation is better stabilized by resonance and inductive effects when the Boc-amino group is at the 4- and 2-positions, which are in conjugation with the ring nitrogen. The 3-position lacks this direct conjugation.
3. Electrophilic Aromatic Substitution (EAS)
The pyridine ring is generally deactivated towards electrophilic aromatic substitution compared to benzene due to the electron-withdrawing nature of the nitrogen atom. The Boc-amino group, being an ortho-, para-director, will influence the position of substitution.
-
This compound: Directs electrophilic attack to the 3- and 5-positions. The 5-position is generally favored due to reduced steric hindrance.
-
3-(Boc-amino)pyridine: Directs electrophilic attack to the 2-, 4-, and 6-positions. The 2- and 6-positions are activated by the amino group, but the 4-position is also a potential site.
-
4-(Boc-amino)pyridine: Directs electrophilic attack to the 3- and 5-positions.
Overall, the reactivity towards EAS is expected to be low for all isomers due to the deactivated nature of the pyridine ring. The Boc-amino group, while activating, may not be sufficient to overcome the inherent lack of reactivity, often requiring harsh reaction conditions.
4. Palladium-Catalyzed Cross-Coupling Reactions
(Boc-amino)halopyridines are important substrates for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. The reactivity in these reactions depends on the position of the halogen and the electronic properties of the ring. While direct comparative data for the (Boc-amino)pyridine isomers is limited, general trends for substituted pyridines can be considered. The electron-donating nature of the Boc-amino group can influence the rate of oxidative addition, which is often the rate-determining step.
Experimental Protocols
General Workflow for Boc Protection
Caption: General experimental workflow for the Boc protection of aminopyridines.
Protocol 1: Boc Protection of 2-, 3-, and 4-Aminopyridine [1]
This protocol is adapted from a patented procedure.
-
Materials:
-
Aminopyridine isomer (2-, 3-, or 4-aminopyridine)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBT)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Standard workup and purification reagents.
-
-
Procedure:
-
Dissolve the aminopyridine (1.0 eq) in dichloromethane.
-
Add EDCI (1.5-3.0 eq), HOBT (0.05-0.1 eq), TEA (1.5-3.0 eq), and (Boc)₂O (1.5-2.0 eq) to the solution while stirring.
-
Continue stirring at room temperature for the specified time (0.5-2 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired N-Boc-aminopyridine.
-
Protocol 2: N-Alkylation of 4-(Boc-amino)pyridine via Electrogenerated Base [3]
-
Materials:
-
4-(Boc-amino)pyridine
-
Acetonitrile (anhydrous)
-
Tetraethylammonium tetrafluoroborate (TEABF₄)
-
Alkyl halide
-
Platinum electrodes
-
Divided electrochemical cell
-
-
Procedure:
-
In a divided electrochemical cell equipped with platinum electrodes, place a solution of TEABF₄ (0.1 M) in anhydrous acetonitrile.
-
Conduct a galvanostatic reduction to generate the acetonitrile anion as a base.
-
Add 4-(Boc-amino)pyridine (1.0 eq) to the catholyte.
-
After deprotonation, add the alkyl halide (1.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Perform an aqueous workup to isolate the N-alkylated product.
-
The Boc group can be subsequently removed by treatment with trifluoroacetic acid.
-
Conclusion
The reactivity of 2-, 3-, and 4-(Boc-amino)pyridine is a nuanced interplay of steric and electronic effects. The 4-isomer is generally the most reactive in reactions involving the amino group, such as Boc protection and N-alkylation, due to favorable electronic effects and lower steric hindrance. The 2-isomer shows comparable reactivity in some cases but can be influenced by the proximity of the ring nitrogen. The 3-isomer is often the least reactive in processes that rely on conjugation with the pyridine nitrogen. For electrophilic aromatic substitution, the inherent deactivation of the pyridine ring makes these reactions challenging for all isomers. In palladium-catalyzed cross-coupling reactions, the electronic nature of the Boc-amino group can influence the reaction rates, and the specific isomer and reaction conditions will determine the outcome. This guide provides a foundational understanding to aid in the strategic use of these important synthetic intermediates.
References
- 1. 4-Boc-Aminopyridine Manufacturer in China | Specifications, Safety, Uses & Supplier Information [pipzine-chem.com]
- 2. Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
A Comparative Guide to the Synthesis of N-Aryl-2-Aminopyridines: A Validation of Pathways Utilizing 2-(Boc-amino)pyridine versus Direct C-N Coupling Methods
For researchers and professionals in drug development, the synthesis of N-aryl-2-aminopyridines, a common scaffold in pharmacologically active molecules, presents a choice between multi-step protection-deprotection strategies and direct, single-step coupling reactions. This guide provides an objective comparison of two primary synthetic pathways: a route involving the use of 2-(Boc-amino)pyridine and an alternative, more direct, Buchwald-Hartwig amination. The comparison is supported by experimental data to inform the selection of the most efficient pathway based on specific research needs.
The pathway utilizing this compound involves the protection of the amino group, followed by N-alkylation or N-arylation, and subsequent deprotection. This contrasts with the direct C-N coupling approach, such as the Buchwald-Hartwig reaction, which forges the C-N bond in a single, palladium-catalyzed step.
Comparative Analysis of Synthetic Pathways
The following table summarizes the quantitative data for the two synthetic routes to a generic N-aryl-2-aminopyridine.
| Parameter | Pathway 1: Via this compound | Pathway 2: Buchwald-Hartwig Amination |
| Starting Materials | This compound, Aryl Halide, Strong Base (e.g., NaH), Acid (e.g., TFA) | 2-Aminopyridine, Aryl Halide, Palladium Catalyst, Ligand, Base (e.g., NaOtBu) |
| Number of Steps | 2 (Alkylation/Arylation + Deprotection) | 1 |
| Typical Reaction Time | Alkylation: Varies; Deprotection: 1-2 hours | 12-24 hours |
| Typical Yield | Alkylation: Moderate to Good; Deprotection: High (>90%) | Good to Excellent (up to 82% reported for similar systems)[1] |
| Reaction Temperature | Alkylation: 0°C to RT; Deprotection: Room Temperature | 80-110°C (refluxing toluene or dioxane) |
| Key Reagents | Strong base (NaH), Strong acid (TFA) | Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), Phosphine ligand (e.g., Xantphos, BINAP)[1] |
| Advantages | May avoid catalyst contamination in the final product. | High atom economy, single step, broad substrate scope.[2] |
| Disadvantages | Two-step process, use of hazardous reagents (NaH, TFA). | Requires expensive and potentially toxic palladium catalyst, requires inert atmosphere. |
Experimental Protocols
Pathway 1: Synthesis via this compound
This pathway proceeds in two distinct steps: N-arylation of the Boc-protected amine followed by deprotection.
Step 1: N-Arylation of this compound
-
To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent such as DMF or THF, sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil) is added portion-wise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction mixture is stirred at 0°C for 30 minutes, then allowed to warm to room temperature and stirred for an additional 30 minutes.
-
The aryl halide (1.1 eq.) is then added, and the reaction is stirred at room temperature or heated as necessary until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction is carefully quenched with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Step 2: Boc Deprotection
-
The N-aryl-N-(Boc)-2-aminopyridine is dissolved in a suitable solvent such as dichloromethane (DCM).[3]
-
An excess of trifluoroacetic acid (TFA, typically 5-10 equivalents) is added to the solution at room temperature.[3]
-
The reaction is stirred for 1-2 hours or until the deprotection is complete (monitored by TLC).[3]
-
The solvent and excess TFA are removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the N-aryl-2-aminopyridine.
Pathway 2: Buchwald-Hartwig Amination
This pathway achieves the synthesis in a single, palladium-catalyzed step.[2]
-
To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 eq.), 2-aminopyridine (1.2 eq.), sodium tert-butoxide (NaOtBu, 1.4 eq.), a palladium catalyst such as Pd₂(dba)₃ (2-5 mol%), and a suitable phosphine ligand like Xantphos (4-10 mol%).
-
Anhydrous, degassed toluene or dioxane is added, and the tube is sealed.
-
The reaction mixture is heated to 80-110°C with vigorous stirring for 12-24 hours, or until completion as monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and filtered through a pad of Celite to remove inorganic salts and the catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to afford the desired N-aryl-2-aminopyridine.
Visualizations
References
A Researcher's Guide to Spectroscopic Identification of Byproducts in 2-(Boc-amino)pyridine Synthesis
For researchers, scientists, and drug development professionals, the synthesis of 2-(Boc-amino)pyridine is a fundamental step in the preparation of various pharmaceutical intermediates. However, the formation of byproducts during this reaction can complicate purification and compromise the yield and purity of the desired product. This guide provides a comprehensive comparison of the spectroscopic data for this compound and its major byproduct, N,N-di-Boc-2-aminopyridine, to facilitate their identification and differentiation. Detailed experimental protocols and analysis of potential side reactions are also included.
The most common method for the synthesis of this compound involves the reaction of 2-aminopyridine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a base.[1] While this reaction is generally efficient, a common side reaction is the formation of the double-Boc protected byproduct, N,N-bis(tert-butoxycarbonyl)-2-aminopyridine (N,N-di-Boc-2-aminopyridine). The presence of this and other potential impurities can complicate the reaction workup and final product purification.
Spectroscopic Data for Product and Key Byproduct
Accurate identification of the desired product and any byproducts is crucial. The following tables summarize the key spectroscopic data for this compound and N,N-di-Boc-2-aminopyridine.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Boc (-C(CH₃)₃) | Pyridine Ring Protons | NH Proton |
| This compound | ~1.52 (s, 9H) | ~8.18 (d), ~7.52 (t), ~7.24 (d), ~7.18 (t) | Present (broad singlet) |
| N,N-di-Boc-2-aminopyridine | ~1.45 (s, 18H) | ~8.37 (d), ~7.17 (s), ~7.04 (d) | Absent |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Boc (-C(CH₃)₃) | Boc (C=O) | Boc (-C(CH₃)₃) | Pyridine Ring Carbons |
| This compound | ~28.3 | ~152.9 | ~80.0 | ~153.5, 148.0, 138.0, 118.9, 113.8 |
| N,N-di-Boc-2-aminopyridine | ~27.7 | ~150.3 | ~84.2 | ~151.7, 148.7, 122.3, 120.7 |
Table 3: FTIR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)
| Compound | N-H Stretch | C=O Stretch (Amide I) | C-N Stretch |
| This compound | ~3250-3400 | ~1720-1740 | ~1230-1250 and ~1150-1170 |
| N,N-di-Boc-2-aminopyridine | Absent | ~1730-1750 | ~1250-1270 and ~1130-1150 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragmentation Peaks |
| This compound | 194.11 | 138 ([M-C₄H₈]⁺), 94 ([M-Boc]⁺), 57 ([C₄H₉]⁺) |
| N,N-di-Boc-2-aminopyridine | 294.16 | 238 ([M-C₄H₈]⁺), 194 ([M-Boc]⁺), 138 ([M-Boc-C₄H₈]⁺), 57 ([C₄H₉]⁺) |
Experimental Protocols
Synthesis of this compound
A general procedure for the synthesis of this compound is as follows:
-
To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add a base (1.1 to 2.2 eq). Common bases include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the mixture.
-
Stir the reaction at room temperature for a specified time (typically ranging from a few hours to overnight), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to separate the desired product from unreacted starting materials and byproducts.
Reaction and Byproduct Analysis Workflow
Signaling Pathways of Byproduct Formation
The primary side reaction involves the further reaction of the initially formed this compound with another equivalent of (Boc)₂O. This is more likely to occur if an excess of the Boc anhydride or a strong base is used, or if the reaction is allowed to proceed for an extended period.
Other Potential Byproducts
Besides the N,N-di-Boc-2-aminopyridine, other impurities might be present in the reaction mixture. These can include:
-
Unreacted 2-aminopyridine: Easily identified by its characteristic spectroscopic data and lower retention factor on TLC.
-
tert-Butanol: A byproduct from the decomposition of (Boc)₂O, which is volatile and usually removed during workup.
-
Pyrocarbonate species: Formed from the reaction of the Boc group. These are generally unstable and may not be isolated.
Careful monitoring of the reaction by TLC and purification by column chromatography are essential to obtain pure this compound. The spectroscopic data provided in this guide will aid in the confident identification of the desired product and the common di-Boc byproduct, ensuring the quality of the synthesized material for subsequent applications in drug discovery and development.
References
A Comparative Guide to the Efficacy of Different Bases for Boc Protection of 2-Aminopyridine
For researchers, scientists, and drug development professionals, the selection of an appropriate base is a critical parameter in the successful N-Boc protection of 2-aminopyridine. This guide provides an objective comparison of various bases, supported by experimental data, to facilitate an informed choice for optimal reaction outcomes.
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, prized for its stability and ease of removal under mild acidic conditions. The protection of the amino group in 2-aminopyridine is a common transformation in the synthesis of complex molecules in medicinal chemistry. The choice of base for this reaction can significantly impact the yield, reaction time, and purity of the final product. This guide compares the efficacy of several common organic and inorganic bases for the Boc protection of 2-aminopyridine.
Comparison of Reaction Conditions and Yields
The following table summarizes the performance of different bases in the Boc protection of 2-aminopyridine with di-tert-butyl dicarbonate (Boc₂O).
| Base | Co-catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triethylamine (TEA) | DMAP (catalytic) | Dichloromethane | Room Temp. | 8 | 60 | [1][2] |
| Triethylamine (TEA) | EDCI, HOBT | Dichloromethane | Room Temp. | 2 | 90 | [1][2] |
| Sodium Bicarbonate (NaHCO₃) | - | Tetrahydrofuran/Water | Room Temp. | Overnight | ~93 (on a similar substrate) | |
| Sodium Hydride (NaH) | - | Anhydrous DMF | 0 - 5 | - | (Deprotonation of N-Boc-2-aminopyridine) | |
| Sodium Carbonate (Na₂CO₃) | - | Dichloromethane or THF | Low to Room Temp. | - | (General recommendation) | [3] |
| Sodium Hydroxide (NaOH) | - | Aqueous/Organic | - | - | (General recommendation for amino acids) |
Discussion of Base Efficacy
Triethylamine (TEA) , a common organic base, in combination with a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) , is a widely used method for Boc protection. However, for 2-aminopyridine, this combination resulted in a modest yield of 60% after a prolonged reaction time of 8 hours, with reports of incomplete conversion of the starting material.[1][2]
A significant improvement in both yield and reaction time is observed when TEA is used in conjunction with coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-Hydroxybenzotriazole (HOBT) . This system provides an excellent yield of 90% in just 2 hours.[1][2] This suggests that the activation of the Boc anhydride by these reagents facilitates a more efficient reaction.
Stronger bases like Sodium Hydride (NaH) are also employed, particularly when a very strong deprotonation is required. While a full protocol for the Boc protection of 2-aminopyridine using NaH was not found, its use in the deprotonation of N-Boc-2-aminopyridine indicates its compatibility with the substrate.[4] The use of NaH would require anhydrous conditions and careful temperature control.
Other inorganic bases such as Sodium Carbonate (Na₂CO₃) and Sodium Hydroxide (NaOH) are also mentioned in the literature as suitable bases for Boc protection, generally in organic or aqueous/organic solvent systems.[3] However, specific comparative data for 2-aminopyridine was not found in the reviewed literature.
Experimental Protocols
Method 1: Boc Protection using TEA, EDCI, and HOBT
This protocol is based on the high-yield method described in patent literature.[1][2]
Materials:
-
2-Aminopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBT)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-aminopyridine (1.0 eq) in dichloromethane.
-
To the stirred solution, add EDCI (1.5 eq), HOBT (0.05 eq), TEA (1.5 eq), and Boc₂O (1.5 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N-Boc-2-aminopyridine.
Method 2: Boc Protection using TEA and DMAP
This protocol represents a more common but less efficient method for 2-aminopyridine.[1][2]
Materials:
-
2-Aminopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-aminopyridine (1.0 eq) in dichloromethane.
-
Add DMAP (catalytic amount) and TEA (1.5 eq) to the solution.
-
Add Boc₂O (1.5 eq) to the stirred mixture.
-
Stir the reaction at room temperature for 8 hours.
-
Monitor the reaction by TLC; starting material may still be present.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product via column chromatography.
Method 3: Boc Protection using Sodium Bicarbonate (Adapted Protocol)
This protocol is adapted from a procedure for a similar heterocyclic amine and offers a milder alternative.
Materials:
-
2-Aminopyridine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium Bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-aminopyridine (1.0 eq) in a mixture of THF and a saturated aqueous solution of NaHCO₃.
-
Add Boc₂O (1.1-1.5 eq) to the vigorously stirred biphasic mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
After completion, extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Visualizing the Workflow
The general experimental workflow for the Boc protection of 2-aminopyridine can be visualized as a series of sequential steps.
References
- 1. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 2. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. 2-(Boc-amino)pyridine Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 4. CN110551063A - Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine - Google Patents [patents.google.com]
A Comparative Guide to Analytical Techniques for Monitoring 2-(Boc-amino)pyridine Reactions
For Researchers, Scientists, and Drug Development Professionals
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the derivatization of amino compounds like 2-aminopyridine. Efficiently monitoring the progress of Boc protection and deprotection reactions is crucial for optimizing reaction conditions, maximizing yields, and ensuring the purity of intermediates and final products. This guide provides a comprehensive comparison of common analytical techniques for monitoring these reactions, complete with experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Techniques
A variety of analytical methods can be employed to monitor the progress of 2-(Boc-amino)pyridine reactions. The choice of technique often depends on the specific requirements of the analysis, such as the need for qualitative or quantitative data, the available instrumentation, and the desired speed of analysis. The following table summarizes the key characteristics of the most common analytical techniques.
| Technique | Principle | Key Indicator of Reaction Progress | Advantages | Disadvantages |
| Thin-Layer Chromatography (TLC) | Separation based on polarity. | Disappearance of the more polar 2-aminopyridine spot and the appearance of a new, less polar this compound spot.[1][2][3] | Simple, fast, and inexpensive for routine qualitative monitoring.[1] | Provides limited structural information and is primarily for qualitative assessment.[1] |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on polarity. | Decrease in the peak area of 2-aminopyridine and an increase in the peak area of this compound.[4][5] | Provides quantitative data on reaction conversion and purity. Can be coupled with a mass spectrometer (LC-MS).[6][7] | Requires more expensive instrumentation and longer analysis times compared to TLC. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by HPLC followed by mass analysis. | Monitoring the ion chromatograms for the specific m/z values of the starting material and the Boc-protected product.[4][6] | Offers high sensitivity and specificity, providing molecular weight confirmation of reactants and products.[6][7] | Instrumentation is costly, and the Boc group can sometimes be labile under certain MS conditions.[7][8] |
| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Disappearance of the starting amine N-H protons and the appearance of a characteristic singlet for the nine equivalent tert-butyl protons of the Boc group around 1.4-1.5 ppm.[3][9] | Provides unambiguous structural confirmation and can be used for quantitative analysis of the reaction mixture.[9][10] | Requires a relatively pure sample for clear spectra and expensive instrumentation. The N-H proton signal of the starting material can sometimes be broad.[9][11] |
| ¹³C NMR Spectroscopy | Measures the magnetic environment of carbon atoms. | Appearance of signals for the quaternary carbon (~80 ppm) and the methyl carbons (~28 ppm) of the tert-butyl group, and the carbamate carbonyl carbon (~153 ppm).[1][9] | Confirms the presence of the entire Boc group.[9] | Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.[9] |
| FTIR Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Appearance of a strong carbonyl (C=O) stretching band for the carbamate group in the region of 1680-1720 cm⁻¹.[1] | Fast and simple technique for confirming the presence of the Boc group.[1] | Can be difficult to interpret in complex molecules with other carbonyl-containing functional groups. |
| In-situ Monitoring (e.g., ReactIR, Raman) | Real-time analysis of the reaction mixture using spectroscopic probes. | Continuous tracking of the concentration changes of reactants and products.[12] | Provides real-time kinetic data, allowing for precise determination of reaction endpoints and optimization of reaction conditions.[12] | Requires specialized and expensive equipment.[12] |
Experimental Protocols
Thin-Layer Chromatography (TLC)
Protocol for Reaction Monitoring:
-
Plate Preparation: On a silica gel TLC plate (with F254 indicator), gently draw a baseline with a pencil approximately 1 cm from the bottom. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).[4]
-
Spotting: Using a capillary tube, spot a dilute solution of the 2-aminopyridine starting material in a suitable solvent on the SM lane. Spot the reaction mixture on the RM lane. For the co-spot, first spot the starting material, and then spot the reaction mixture on top of it.[4]
-
Development: Place the TLC plate in a developing chamber containing an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate). The solvent level should be below the baseline.[1][4] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm).[1][4] If the compounds are not UV-active, a staining solution such as ninhydrin can be used to visualize the amino groups.[4]
-
Analysis: The Boc-protected product will have a higher Rf value (travel further up the plate) than the more polar 2-aminopyridine starting material.[1] The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Protocol for Reaction Monitoring:
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration appropriate for LC-MS analysis.[6]
-
LC-MS Parameters (Typical):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[4][6]
-
Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compounds, and then return to the initial conditions for equilibration.[4][6]
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[1]
-
Mass Analyzer: Scan a mass range that includes the molecular weights of the starting material and the expected product.
-
-
Data Analysis: Monitor the total ion chromatogram (TIC) for the appearance of new peaks. Extract the ion chromatograms for the theoretical m/z values of the protonated starting material ([M+H]⁺ of 2-aminopyridine) and the protonated product ([M+H]⁺ of this compound).[6] The progress of the reaction can be quantified by comparing the peak areas of the starting material and the product over time.[4]
¹H NMR Spectroscopy
Protocol for Reaction Monitoring:
-
Sample Preparation: Take an aliquot of the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire a ¹H NMR spectrum of the sample.
-
Data Analysis: Look for the disappearance of the N-H proton signals of 2-aminopyridine and the appearance of a singlet at approximately 1.52 ppm, which corresponds to the nine protons of the tert-butyl group of the Boc-protected product.[3] The integration of this peak relative to other peaks in the molecule can be used to determine the extent of the reaction.
Visualizing the Workflow
The following diagrams illustrate the general workflow for monitoring a this compound reaction and a decision-making process for selecting the appropriate analytical technique.
Caption: General workflow for monitoring a this compound reaction.
Caption: Decision tree for selecting an analytical technique.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. helixchrom.com [helixchrom.com]
- 6. benchchem.com [benchchem.com]
- 7. Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. spectroscopyonline.com [spectroscopyonline.com]
Safety Operating Guide
Proper Disposal of 2-(Boc-amino)pyridine: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential, step-by-step procedures for the safe disposal of 2-(Boc-amino)pyridine, ensuring compliance with safety regulations and minimizing environmental impact.
Immediate Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.
-
Spill Management: In the event of a spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, sealed container for hazardous waste.
Quantitative Data Summary
Based on available information for analogous compounds, the following data is pertinent for understanding the hazard profile.
| Parameter | Value | Source Analogue |
| GHS Hazard Statements | H315, H319, H335 | tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate |
| GHS Precautionary Statements | P261, P280, P302+P352, P305+P351+P338, P501 | tert-butyl N-[2-(propan-2-yloxy)pyridin-4-yl]carbamate |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant.[1][2] | General for Boc-protected amino pyridines |
Step-by-Step Disposal Protocol
The proper disposal of this compound should be managed as chemical waste, adhering to local, state, and federal regulations.
-
Containerization:
-
Place all waste this compound, including any contaminated materials such as weighing paper or disposable spatulas, into a clearly labeled, sealable, and chemically compatible waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[3]
-
-
Labeling:
-
The waste container must be labeled with the full chemical name: "this compound" or "tert-butyl N-(pyridin-2-yl)carbamate", the CAS number (38427-94-0), and the appropriate hazard pictograms (e.g., exclamation mark for irritant).
-
Indicate the date of waste generation.
-
-
Storage:
-
Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Keep the container away from incompatible materials, such as strong oxidizing agents.
-
-
Professional Disposal:
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-(Boc-amino)pyridine
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-(Boc-amino)pyridine. It outlines the necessary personal protective equipment (PPE), safe handling procedures, and disposal plans to ensure a secure laboratory environment.
Physicochemical and Hazard Information
This compound is a white to off-white solid organic compound.[1] It is crucial to understand its properties and hazards to handle it safely.
| Property | Value | Source |
| Chemical Formula | C₁₀H₁₄N₂O₂ | [2] |
| Molar Mass | 194.23 g/mol | [2] |
| Melting Point | 91-96 °C | |
| Appearance | Solid (white or off-white) | [1] |
| Solubility | Good solubility in organic solvents like dichloromethane and DMF; limited solubility in water. | [1] |
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation mark) | Warning | H302: Harmful if swallowed.[2] |
| Skin Sensitization (Category 1) | GHS07 (Exclamation mark) | Warning | H317: May cause an allergic skin reaction.[2] |
| Skin Corrosion/Irritation (Category 2) | GHS07 (Exclamation mark) | Warning | H315: Causes skin irritation.[2] |
| Serious Eye Damage/Eye Irritation (Category 2) | GHS07 (Exclamation mark) | Warning | H319: Causes serious eye irritation.[2] |
| Specific target organ toxicity, single exposure (Respiratory tract irritation) | GHS07 (Exclamation mark) | Warning | H335: May cause respiratory irritation.[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile rubber gloves are a suitable option. Always inspect gloves for integrity before use. |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. | Essential for protecting against splashes and dust.[3] A face shield should be used in conjunction with goggles when there is a higher risk of splashing.[4] |
| Body | Flame-retardant lab coat | Protects skin and personal clothing from contamination.[3] |
| Respiratory | NIOSH-approved respirator | Required when engineering controls are insufficient or when dusts are generated.[5] The specific type of respirator should be selected based on the potential for airborne exposure. |
Experimental Protocol: Safe Handling of this compound
Adherence to a strict experimental protocol is vital for minimizing risks.
1. Engineering Controls:
-
Always handle this compound in a well-ventilated area.[1]
-
A certified chemical fume hood is required for all manipulations that may generate dust or aerosols.[5]
2. Handling and Storage:
-
Avoid contact with skin and eyes.[6]
-
Do not breathe dust.
-
Keep the container tightly closed when not in use.
-
Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[1]
3. First Aid Measures:
-
If swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor/physician.[6]
-
If on skin: Wash with plenty of soap and water.[7] If skin irritation or a rash occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[7][8]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[8]
-
If inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[8]
Operational Plans: Spill and Disposal
Chemical Spill Workflow
The following diagram outlines the procedural steps for managing a spill of this compound.
Caption: Workflow for responding to a chemical spill.
Disposal Plan
Waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Do not dispose of this compound down the drain or in regular trash.[9]
-
Collect all waste material (including contaminated absorbents from spills) in a designated, properly sealed, and clearly labeled hazardous waste container.[9] The container should be made of a compatible material like high-density polyethylene (HDPE) or glass.[9]
2. Labeling:
-
The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[9]
-
Include the date when the waste was first added.[9]
3. Storage:
-
Store the hazardous waste container in a designated, secure area, away from incompatible materials.
4. Disposal:
-
Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, in accordance with all local, regional, and national regulations.[6]
Standard Operating Procedure (SOP)
The following diagram illustrates the standard operating procedure for the routine use of this compound in a laboratory setting.
Caption: Step-by-step process for safe laboratory use.
References
- 1. This compound Manufacturer & Supplier in China | Properties, Applications, Safety Data, Price [pipzine-chem.com]
- 2. This compound | C10H14N2O2 | CID 11206349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 4. hsa.ie [hsa.ie]
- 5. alkalimetals.com [alkalimetals.com]
- 6. combi-blocks.com [combi-blocks.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
